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  • Product: 2-Isopropylcyclopropanecarboxylic acid
  • CAS: 741688-77-7

Core Science & Biosynthesis

Foundational

Stereochemistry and 3D Structure of (1S,2R)-2-Isopropylcyclopropanecarboxylic Acid: A Comprehensive Technical Guide

Executive Summary (1S,2R)-2-isopropylcyclopropanecarboxylic acid is a highly specialized chiral building block that has gained profound importance in modern medicinal chemistry, particularly in the synthesis of oncology...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1S,2R)-2-isopropylcyclopropanecarboxylic acid is a highly specialized chiral building block that has gained profound importance in modern medicinal chemistry, particularly in the synthesis of oncology therapeutics such as CD73 inhibitors [1]. The unique spatial constraints of the cyclopropane ring, combined with the specific (1S,2R) absolute configuration, dictate the 3D vector of its substituents. This whitepaper provides an in-depth analysis of its stereochemical elucidation, 3D conformational dynamics, and the validated synthetic methodologies required to isolate this specific enantiomer with high enantiomeric excess ( ee ).

Pharmacological Context & Relevance

The cyclopropane motif is a privileged structure in drug design. It acts as a rigidified bioisostere for alkyl chains, locking molecules into bioactive conformations while enhancing metabolic stability against cytochrome P450-mediated oxidation.

In the context of tumor immunology, extracellular adenosine generated by tumor CD73 impairs antitumor T-cell immunity. Recent breakthroughs in CD73 inhibitors (e.g., pyrimidinedione derivatives) rely heavily on the (1S,2R)-2-isopropylcyclopropyl moiety to perfectly occupy a hydrophobic lipophilic pocket in the CD73 active site [1]. The (1S,2R) configuration ensures that the isopropyl group and the pyrimidinedione core project at the exact optimal angle to maximize Van der Waals interactions while avoiding steric clashes with the enzyme's binding cleft.

Stereochemical Elucidation & 3D Conformation

Assigning the absolute configuration of cyclopropanes requires rigorous application of the Cahn-Ingold-Prelog (CIP) priority rules. The (1S,2R) designation inherently defines a trans relative stereochemistry.

CIP Priority Assignment & Vector Analysis

To understand the 3D structure, we must evaluate the priorities at both chiral centers (C1 and C2):

  • At C1 (Carboxylic Acid bearing carbon):

    • -COOH (Carbon bonded to O, O, O via double bond counting)

    • C2 (Bonded to C, C, H)

    • C3 (Bonded to C, H, H)

    • -H Result: For C1 to possess an S configuration, the -COOH group must project away from the viewer (Dash) when the hydrogen is pointing towards the viewer (Wedge), yielding a counter-clockwise (1 → 2 → 3) sequence.

  • At C2 (Isopropyl bearing carbon):

    • C1 (Bonded to O, O, C)

    • -CH(CH3)2 (Bonded to C, C, H)

    • C3 (Bonded to C, H, H)

    • -H Result: For C2 to possess an R configuration, the isopropyl group must project towards the viewer (Wedge). The sequence (1 → 2 → 3) is clockwise.

CIPLogic Root Stereocenter Analysis (1S,2R)-Isomer C1 C1 Carbon (Carboxylic Acid) Root->C1 C2 C2 Carbon (Isopropyl Group) Root->C2 C1_P Priorities: 1: -COOH | 2: C2 3: C3 | 4: -H C1->C1_P C2_P Priorities: 1: C1 | 2: -iPr 3: C3 | 4: -H C2->C2_P C1_Det Configuration: 1S (-COOH is Dash) C1_P->C1_Det C2_Det Configuration: 2R (-iPr is Wedge) C2_P->C2_Det Result Relative Stereochemistry: TRANS Configuration C1_Det->Result C2_Det->Result

Caption: Logical workflow for assigning the (1S,2R) trans-configuration using CIP priority rules.

Synthetic Methodologies & Enantioselective Pathways

The synthesis of enantiopure cyclopropanes typically relies on either asymmetric cyclopropanation (e.g., using chiral dirhodium catalysts with diazoacetates) or diastereoselective ring closure from a chiral pool precursor [2].

For industrial scale-up of CD73 inhibitors, a highly reliable method is the Horner-Wadsworth-Emmons (HWE) reaction utilizing a chiral epoxide. Treating a chiral isopropyl-substituted epoxide with a phosphonate ester (e.g., triethylphosphonoacetate) in the presence of a strong base yields the trans-cyclopropane derivative. The causality here is rooted in thermodynamics: the intramolecular ring closure proceeds via a transition state that places the bulky isopropyl and ester groups in a pseudo-diequatorial (trans) arrangement to avoid severe steric clash.

SynthesisWorkflow A Chiral Epoxide (Starting Material) B HWE Reaction (Phosphonate Ester) A->B Base, THF Steric Control C trans-Cyclopropane Intermediate B->C Ring Closure (Thermodynamic) D Basic Hydrolysis (LiOH/H2O) C->D Deprotection E (1S,2R)-2-Isopropyl cyclopropanecarboxylic acid D->E Chiral SFC Resolution

Caption: Synthetic pathway for isolating (1S,2R)-2-isopropylcyclopropanecarboxylic acid.

Experimental Protocols & Validation Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a measurable diagnostic to confirm success before proceeding.

Protocol 1: Synthesis of trans-2-Isopropylcyclopropanecarboxylic Acid
  • Reagent Preparation: Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under an argon atmosphere.

  • HWE Addition: Add triethylphosphonoacetate (1.1 eq) dropwise. Stir for 30 minutes until hydrogen evolution ceases (visual validation of phosphonate enolate formation).

  • Epoxide Ring Opening & Closure: Slowly add the chiral isopropyl epoxide (1.0 eq). Warm the reaction to 60 °C and stir for 12 hours.

  • Hydrolysis: Quench with water, extract the intermediate ester, and dissolve in a 3:1 mixture of MeOH/H₂O. Add LiOH·H₂O (3.0 eq) and reflux for 3 hours.

  • Isolation: Acidify to pH 2 using 1M HCl, extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Self-Validation (NMR): Analyze the 1 H-NMR spectrum. The diagnostic metric is the 3J coupling constant between the cyclopropane ring protons (H1 and H2). A coupling constant of J=4.5−6.0 Hz strictly validates the trans configuration. (If J=8−10 Hz is observed, the reaction has erroneously yielded the cis isomer).

Protocol 2: Chiral Resolution via Supercritical Fluid Chromatography (SFC)

Even with stereoselective synthesis, enantiomeric enrichment is often required to achieve >99% ee for API manufacturing [3].

  • Sample Preparation: Dissolve the racemic or partially enriched trans-acid mixture in Methanol (approx. 50 mg/mL).

  • SFC Conditions:

    • Column: PHENOMENEX® LUX® Cellulose-4 (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic 40% Methanol / 60% CO₂.

    • Flow Rate: 5.0 mL/min.

    • Detection: UV at 250 nm.

  • Causality of Separation: The cellulose tris(4-chloro-3-methylphenylcarbamate) stationary phase features chiral helical grooves. The (1S,2R) enantiomer forms a transient hydrogen-bonded diastereomeric complex with the stationary phase that differs in stability from the (1R,2S) complex, resulting in baseline resolution.

  • Validation: The (1S,2R) isomer typically elutes at a distinct retention time ( tR​≈2.71 min under these specific conditions) compared to its enantiomer[3]. Absolute configuration should be definitively confirmed via Vibrational Circular Dichroism (VCD) or X-ray crystallography of a heavy-atom derivative.

Quantitative Data Summaries

Table 1: CIP Priority Assignments at Chiral Centers
Chiral CenterPriority 1Priority 2Priority 3Priority 4Absolute Config
C1 -COOHC2 (bonded to iPr)C3 (CH₂ ring carbon)-HS
C2 C1 (bonded to COOH)-CH(CH₃)₂ (Isopropyl)C3 (CH₂ ring carbon)-HR
Table 2: Physicochemical & Chromatographic Parameters
ParameterValue / DescriptionDiagnostic Purpose
Molecular Formula C₇H₁₂O₂Mass Spectrometry validation (M+H: 129.17)
Relative Stereochemistry TransMinimizes A(1,3) steric strain
1 H-NMR 3JH1−H2​ 4.5 – 6.0 HzConfirms trans relationship on the ring
SFC Stationary Phase LUX® Cellulose-4Resolves (1S,2R) from (1R,2S)
Role in Drug Design Lipophilic pocket anchorEnhances CD73 binding affinity & half-life

References

  • Crystalline forms of a CD73 inhibitor (Patent WO2019168744A1). Google Patents.
  • Novel Cyclopropyl β-Amino Acid Analogues of Pregabalin and Gabapentin That Target the α2-δ Protein . Journal of Medicinal Chemistry - ACS Publications. Retrieved from:[Link]

  • Crystalline forms of a CD73 inhibitor (Patent AU2020340299A1). Google Patents.
Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Isopropylcyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the molecular weight and solubility profile of 2-Isopropylcyclopropanecarboxylic acid, a molecule of interes...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular weight and solubility profile of 2-Isopropylcyclopropanecarboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document synthesizes fundamental physicochemical data with actionable, field-proven methodologies for its characterization. The following sections are structured to provide not just data, but a foundational understanding of the causality behind experimental choices and the importance of robust analytical protocols.

Core Molecular Attributes

A thorough understanding of a compound's basic molecular properties is the cornerstone of any drug development program. These parameters influence everything from synthetic feasibility to pharmacokinetic behavior.

Molecular Identity and Weight

2-Isopropylcyclopropanecarboxylic acid possesses the chemical formula C₇H₁₂O₂.[1] Based on this, its calculated molecular weight is a critical parameter for all subsequent quantitative analyses.

PropertyValueSource
Molecular FormulaC₇H₁₂O₂ChemScene[1]
Molecular Weight128.17 g/mol ChemScene[1], PubChem[2]

This molecular weight is the basis for preparing solutions of known molarity, a fundamental step in virtually all experimental protocols, including the solubility assays detailed later in this guide.

Structural Features and Predicted Lipophilicity

The structure of 2-Isopropylcyclopropanecarboxylic acid, featuring a cyclopropyl ring and an isopropyl group, imparts a degree of lipophilicity. The octanol-water partition coefficient (LogP) is a key predictor of this property, influencing membrane permeability and potential for non-specific binding.

PropertyPredicted ValueSource
LogP1.3631ChemScene[1]
Topological Polar Surface Area (TPSA)37.3 ŲChemScene[1]

A LogP of 1.3631 suggests a moderate level of lipophilicity. This value indicates that the compound is more soluble in lipids than in water, a characteristic that has significant implications for its absorption, distribution, metabolism, and excretion (ADME) profile. The TPSA, a measure of the surface area of polar atoms, is also a valuable predictor of a drug's transport properties.

The Critical Role of Solubility in Drug Discovery

A compound's solubility is a paramount consideration in the drug discovery and development process. Poor solubility can lead to a host of challenges, including:

  • Underestimation of biological activity: If a compound precipitates in an in vitro assay, its true potency will be masked.

  • Poor oral bioavailability: Insufficient solubility in the gastrointestinal tract can severely limit a drug's absorption.[3]

  • Difficulties in formulation: Developing a stable and effective dosage form for an insoluble compound can be a significant hurdle.

Therefore, a comprehensive understanding of the solubility profile of 2-Isopropylcyclopropanecarboxylic acid is essential for its advancement as a potential therapeutic agent.

Experimental Determination of Solubility: Methodologies and Rationale

The solubility of a compound can be assessed through two primary types of assays: kinetic and thermodynamic. The choice between these methods depends on the stage of drug discovery and the specific questions being addressed.

Kinetic Solubility Assays

Kinetic solubility is often employed in the early stages of drug discovery for high-throughput screening of large compound libraries.[4][5] This method provides a rapid assessment of a compound's propensity to precipitate from a supersaturated solution, typically generated by diluting a high-concentration DMSO stock into an aqueous buffer.[4][6][7]

This method relies on the detection of light scattering caused by the formation of a precipitate.

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of 2-Isopropylcyclopropanecarboxylic acid in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform a 3-fold serial dilution of the stock solution in DMSO to create a range of concentrations.

  • Aqueous Dilution: Dilute each concentration 1-in-50 into Dulbecco's Phosphate-Buffered Saline (DPBS), pH 7.4, resulting in a final DMSO concentration of 2%.[8]

  • Incubation: Incubate the samples at 25°C for 1 hour.[8]

  • Measurement: Measure the absorbance of the samples at a wavelength of 620 nm using a plate reader.[8]

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in absorbance (typically 1.5-fold above the DMSO-only control) is observed.[8]

Causality Behind Experimental Choices:

  • DMSO Stock: Using a high-concentration DMSO stock allows for the rapid creation of a supersaturated aqueous solution upon dilution.

  • DPBS at pH 7.4: This buffer mimics physiological pH, providing a more relevant assessment of solubility under biological conditions.

  • Turbidity Measurement: This is a high-throughput and cost-effective method for detecting precipitation.

G cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 10 mM Stock in DMSO B Serial Dilution in DMSO A->B C Dilution into DPBS (pH 7.4) B->C D Incubation (1 hr, 25°C) C->D E Measure Absorbance (620 nm) D->E F Determine Concentration at Precipitation E->F

Figure 1: Workflow for Turbidimetric Kinetic Solubility Assay.

Thermodynamic Solubility Assays

Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a given solvent system.[3][6] This measurement is crucial for lead optimization and preclinical development, as it provides a more accurate reflection of a compound's solubility under equilibrium conditions.[5][9]

The shake-flask method is the gold standard for determining thermodynamic solubility.

Protocol:

  • Compound Addition: Add an excess amount of solid 2-Isopropylcyclopropanecarboxylic acid to a vial containing the desired aqueous buffer (e.g., DPBS, pH 7.4).

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[4]

  • Separation of Solid: Separate the undissolved solid from the saturated solution via centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3][10]

  • Calibration: Quantify the solubility by comparing the analytical response of the sample to a standard curve prepared from a known concentration of the compound.

Causality Behind Experimental Choices:

  • Excess Solid: The presence of excess solid ensures that the solution remains saturated throughout the equilibration period.

  • Prolonged Incubation: This allows the system to reach a true thermodynamic equilibrium between the solid and dissolved states.

  • HPLC-UV Quantification: This provides a sensitive and specific method for accurately measuring the concentration of the dissolved compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add Excess Solid to Buffer B Shake (24-48 hrs, 25°C) A->B C Centrifuge/Filter B->C D Analyze Supernatant by HPLC-UV C->D E Quantify Against Standard Curve D->E

Figure 2: Workflow for Shake-Flask Thermodynamic Solubility Assay.

Influence of pH on Solubility

As a carboxylic acid, the solubility of 2-Isopropylcyclopropanecarboxylic acid is expected to be highly dependent on the pH of the aqueous medium. Carboxylic acids are generally more soluble in basic solutions due to the deprotonation of the carboxylic acid group to form a more polar carboxylate salt.[11][12]

To fully characterize its solubility profile, it is recommended to perform thermodynamic solubility assays across a range of pH values relevant to the gastrointestinal tract (e.g., pH 2, 5, and 7.4). This will provide valuable insights into its likely absorption behavior following oral administration.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of 2-Isopropylcyclopropanecarboxylic acid, with a particular focus on its molecular weight and solubility profile. The experimental protocols described herein represent robust and industry-standard methodologies for the characterization of this and other small molecule drug candidates. A thorough understanding and experimental determination of these properties are critical for making informed decisions throughout the drug discovery and development pipeline.

References

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Carboxylic Acid Unknowns and Titration. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopropane carboxylic acid (2-isopropyl-5-methyl cyclohexyl) amide. Retrieved from [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical chemistry, 72(8), 1781–1787. Retrieved from [Link]

  • Plateforme de chimie biologique intégrative de Strasbourg. (n.d.). Kinetic solubility. Retrieved from [Link]

  • PubChem. (n.d.). 2-Isopropylcyclohexanecarboxylic acid. Retrieved from [Link]

  • The Good Scents Company. (n.d.). cyclopropane carboxylic acid (2-isopropyl-5-methyl cyclohexyl) amide. Retrieved from [Link]

  • King Saud University. (n.d.). experiment 1 determination of solubility class. Retrieved from [Link]

  • King Saud University. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Miller, M. B., et al. (2010). Solubility of Small-Chain Carboxylic Acids in Supercritical Carbon Dioxide. Journal of Chemical & Engineering Data, 55(8), 2899–2903. Retrieved from [Link]

  • Scribd. (n.d.). Carboxylic Acid & Phenol. Retrieved from [Link]

  • NIST. (n.d.). Cyclopropanecarboxylic acid, trans-2-phenyl-, isopropyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 2-Propylcyclopropane-1-carboxylic acid. Retrieved from [Link]

  • USCKS. (n.d.). 2-isopropylcyclopropanecarboxylic acid[741688-77-7]. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Isopropyl-5-methyl-hexanoic acid (CAS 4384-07-0). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1). Retrieved from [Link]

  • CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • National Taiwan University. (n.d.). 附錄酸之解離常數(25 oC). Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Approximate pKa chart of the functional groups: values to know. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloropropionic acid. Retrieved from [Link]

Sources

Foundational

Thermodynamic Stability and Stereocontrol of 2-Isopropylcyclopropanecarboxylic Acid Isomers: A Technical Guide

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary The cyclopropane ring is a highly privileged scaffold in modern medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

The cyclopropane ring is a highly privileged scaffold in modern medicinal chemistry, offering unique hyperconjugative stabilization and conformational rigidity that can dramatically enhance the metabolic stability and binding affinity of active pharmaceutical ingredients (APIs). Specifically, 2-isopropylcyclopropanecarboxylic acid has emerged as a critical building block, most notably in the synthesis of potent 1[1] and advanced peptide mimetics.

However, the 1,2-disubstitution pattern of this molecule introduces significant stereochemical complexity. The spatial relationship between the bulky isopropyl group and the carboxylic acid dictates not only the molecule's physical properties but also its viability in downstream synthetic scale-up. This whitepaper provides an in-depth analysis of the thermodynamic stability of its cis and trans isomers, detailing the causality behind steric strain, and outlines a self-validating experimental protocol for achieving absolute stereocontrol.

Structural and Thermodynamic Profiling

The cyclopropane ring is inherently strained (approx. 27.5 kcal/mol of ring strain) due to the forced 60° internal bond angles, which deviate significantly from the ideal 109.5° tetrahedral angle [4]. This geometric constraint forces substituents into an eclipsed conformation, making 1,2-disubstituted cyclopropanes exquisitely sensitive to steric repulsion.

The Causality of Steric Strain

In the cis-isomer ((1R,2S) or (1S,2R)), the isopropyl group and the carboxylic acid are locked on the same face of the rigid three-membered ring. The isopropyl group is highly sterically demanding. When forced into proximity with the carboxylate moiety, severe van der Waals repulsions occur. The cleavage of the more substituted C-C bond in cis-1,2-disubstituted cyclopropanes is often driven by the release of this intense 2[2].

Conversely, in the trans-isomer ((1R,2R) or (1S,2S)), the substituents are oriented on opposite faces of the ring. This anti-periplanar-like arrangement completely relieves the eclipsing steric clash, rendering the trans-isomer substantially more thermodynamically stable.

Table 1: Quantitative Thermodynamic Parameters of 2-Isopropylcyclopropanecarboxylic Acid Isomers

Parametertrans-Isomercis-Isomer
Relative Energy (ΔE) 0.0 kcal/mol (Reference)+2.5 to +3.5 kcal/mol
Steric Strain Profile MinimizedSevere (Eclipsing van der Waals clash)
Equilibrium Population (298K) > 98%< 2%
Hydrolytic Stability 3[3]Lowered due to localized strain

Mechanisms of Epimerization & Stereoselection

During the de novo synthesis of cyclopropanes (e.g., via 4[4]), kinetic mixtures of cis and trans isomers are frequently generated. To isolate the pure trans-isomer for API development, chemists must exploit the thermodynamic energy gradient between the two forms.

Why not epimerize the free acid directly? Deprotonating the α-carbon of a free carboxylic acid requires the formation of a dianion (enediolate). This demands extremely harsh, kinetically controlled conditions (e.g., LDA at -78°C), which defeats the purpose of thermodynamic equilibration and risks degrading the substrate.

The Field-Proven Solution: The self-validating approach is to temporarily mask the acid as an ester (e.g., an ethyl ester). The α-proton of the ester is significantly more acidic. Treatment with a matched alkoxide base (e.g., NaOEt in EtOH) reversibly deprotonates the α-carbon, forming a planar enolate intermediate. Because the base and solvent are matched, transesterification side-products are eliminated. Reprotonation of the enolate occurs almost exclusively from the less sterically hindered face, funneling the entire mixture into the thermodynamic trans-ester sink.

Epimerization Cis cis-Ester Isomer (High Steric Strain) Enolate Planar Enolate Intermediate Cis->Enolate + Base (-BH) Enolate->Cis + BH (Disfavored) Trans trans-Ester Isomer (Thermodynamically Stable) Enolate->Trans + BH (Favored)

Thermodynamic epimerization pathway of cis-to-trans isomers via a planar enolate intermediate.

Self-Validating Experimental Protocol: Thermodynamic Equilibration

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a closed, self-validating loop. The inclusion of chiral/achiral chromatography at the end ensures that the thermodynamic equilibrium has been successfully reached before proceeding to API coupling.

Workflow Step1 1. Esterification (Protect Carboxylic Acid) Step2 2. Base Treatment (NaOEt / EtOH) Step1->Step2 Step3 3. Thermal Equilibration (Reflux, 12-24h) Step2->Step3 Step4 4. Hydrolysis (NaOH, then HCl quench) Step3->Step4 Step5 5. Chromatographic Analysis (Chiral HPLC/GC) Step4->Step5

Experimental workflow for the thermodynamic equilibration and isolation of the trans-isomer.

Step-by-Step Methodology:
  • Esterification (Masking the Acid): Dissolve the cis/trans mixture of 2-isopropylcyclopropanecarboxylic acid (1.0 eq) in absolute ethanol. Add a catalytic amount of concentrated H₂SO₄ and reflux for 8 hours. Concentrate under reduced pressure, neutralize with saturated NaHCO₃, and extract with ethyl acetate to yield ethyl 2-isopropylcyclopropanecarboxylate.

  • Thermodynamic Epimerization: Dissolve the resulting ester in anhydrous ethanol (0.5 M concentration). Add Sodium Ethoxide (NaOEt) (0.2 eq). The use of a catalytic amount of base is sufficient since the catalyst is regenerated upon reprotonation, but heating is required to overcome the activation barrier of the rigid cyclopropane α-deprotonation.

  • Thermal Equilibration: Reflux the mixture under a nitrogen atmosphere for 12–24 hours. The system will naturally funnel into the >98% trans-isomer state.

  • Hydrolysis (Unmasking): Cool the reaction to room temperature. Add 2.0 M aqueous NaOH (2.0 eq) directly to the mixture and stir at 60°C for 4 hours to hydrolyze the ester back to the carboxylate.

  • Quenching & Isolation: Cool the mixture, remove ethanol under reduced pressure, and acidify the aqueous layer to pH 2 using 1.0 M HCl. Extract the precipitated trans-2-isopropylcyclopropanecarboxylic acid with dichloromethane (DCM). Wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Analytical Validation: Dissolve a 1 mg sample in mobile phase and inject into a Gas Chromatograph (GC) equipped with an achiral capillary column (e.g., HP-5) or a Chiral HPLC setup to confirm the cis/trans ratio is >98:2.

Implications in Drug Development

The meticulous control of cyclopropane stereochemistry is not merely an academic exercise; it is a regulatory and pharmacokinetic imperative. If a cis-isomer impurity is carried forward into the synthesis of a complex API (such as a CD73 inhibitor), the resulting diastereomer will exhibit drastically different spatial geometry.

Because the cis-isomer is thermodynamically unstable, any API containing it risks spontaneous epimerization over its shelf-life if exposed to basic excipients or physiological pH, leading to a loss of potency and unpredictable pharmacokinetics. By forcing the building block into its thermodynamic minimum (trans) early in the synthetic route, developers guarantee a robust, scalable, and stable drug product.

References

  • Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. "Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability." Organic Letters, 2008. 3

  • Trost, B. M., Jiao, Z., & Gholami, H. "Palladium-catalyzed asymmetric allylic alkylation with alkyl sulfones as nucleophiles." Stanford Profiles / Journal of the American Chemical Society. 2

  • Concellón, J. M., Rodríguez-Solla, H., & Simal, C. "The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3." Organic Letters, 2007. 4

  • Wiberg, K. B., et al. "A Semi-homodesmotic Approach for Estimating Ring Strain Energies of Highly Substituted Cyclopropanes That Minimizes Use of Acyclic References and Cancels Steric Interactions." ACS Publications, 2014. 5

  • "WO2019168744A1 - Cd73 inhibitors." Google Patents, 2019. 1

Sources

Protocols & Analytical Methods

Method

Application Note: Strategies and Protocols for Amide Coupling with 2-Isopropylcyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This application note provides a detailed guide for the successful amide coupling of 2-isopropylcyclopropanecarboxylic acid with a variety of amine nucleoph...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed guide for the successful amide coupling of 2-isopropylcyclopropanecarboxylic acid with a variety of amine nucleophiles. As a sterically hindered and structurally unique building block, this substrate presents specific challenges that necessitate careful consideration of coupling reagents and reaction conditions to achieve high yields and purity. This document outlines robust protocols, explains the rationale behind procedural choices, and offers insights gleaned from extensive experience in synthetic chemistry.

Introduction: The Significance of the 2-Isopropylcyclopropyl Moiety

The cyclopropane ring is a privileged motif in medicinal chemistry, often imparting desirable properties such as metabolic stability, conformational rigidity, and improved potency. The 2-isopropylcyclopropyl group, in particular, offers a unique three-dimensional profile that can be exploited for probing and optimizing ligand-receptor interactions. Consequently, the efficient and reliable formation of amide bonds involving 2-isopropylcyclopropanecarboxylic acid is a critical step in the synthesis of novel pharmaceutical candidates.

This guide will focus on the practical aspects of this transformation, addressing the inherent challenges of coupling a sterically demanding carboxylic acid and providing validated protocols to overcome these obstacles.

Core Principles and Challenges in Amide Coupling

Amide bond formation is a cornerstone of organic synthesis, yet it is not without its complexities, especially when dealing with non-standard substrates. The fundamental principle involves the activation of the carboxylic acid to generate a more electrophilic species that is susceptible to nucleophilic attack by the amine.

The primary challenge associated with 2-isopropylcyclopropanecarboxylic acid is the steric hindrance posed by the bulky isopropyl group adjacent to the carboxyl functionality. This steric impediment can significantly slow down the rate of reaction and may lead to the prevalence of side reactions, such as the formation of unreactive acid anhydrides or epimerization if the cyclopropane ring is chiral.

To address these challenges, the choice of coupling reagent and reaction conditions is paramount. The ideal reagent should be highly reactive, minimize side reactions, and be compatible with a wide range of functional groups.

Selecting the Optimal Coupling Reagent

A variety of coupling reagents are available for amide bond formation, each with its own advantages and disadvantages. For sterically hindered substrates like 2-isopropylcyclopropanecarboxylic acid, the use of phosphonium- or uranium-based reagents is often preferred over carbodiimides due to their higher reactivity and lower propensity for side reactions.

Coupling ReagentKey AdvantagesCommon AdditivesTypical Solvents
HATU High reactivity, fast reaction times, low epimerization.Hünig's base (DIPEA), 2,4,6-CollidineDMF, CH2Cl2, ACN
HBTU Similar to HATU, cost-effective alternative.Hünig's base (DIPEA), Et3NDMF, CH2Cl2
PyBOP High reactivity, particularly for hindered systems.Hünig's base (DIPEA)DMF, CH2Cl2
EDC/HOBt Commonly used, but can be less effective for hindered substrates.HOBt, HOAtDMF, CH2Cl2

For the purposes of this protocol, we will focus on HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent of choice due to its superior performance in challenging amide coupling reactions. The inclusion of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is crucial to neutralize the acid formed during the reaction and to facilitate the formation of the active ester intermediate.

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol provides a general procedure for the coupling of 2-isopropylcyclopropanecarboxylic acid with a primary or secondary amine. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the coupling reagent.

Workflow Diagram
Application

2-Isopropylcyclopropanecarboxylic acid as an API intermediate in oncology research

Application Note & Protocols Topic: 2-Isopropylcyclopropanecarboxylic Acid: A Key Scaffold for Covalent LSD1 Inhibitor Synthesis in Oncology Research Audience: Researchers, scientists, and drug development professionals....

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols

Topic: 2-Isopropylcyclopropanecarboxylic Acid: A Key Scaffold for Covalent LSD1 Inhibitor Synthesis in Oncology Research

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting the Epigenetic Landscape in Oncology

The field of oncology has increasingly focused on epigenetic regulation as a source of therapeutic targets. Aberrant epigenetic modifications are a hallmark of cancer, leading to dysregulated gene expression that promotes tumor growth and survival.[1] Among the key epigenetic enzymes, Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A) has emerged as a critical therapeutic target.[2][3][4] LSD1 is the first discovered histone demethylase and is responsible for removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][5]

Elevated expression of LSD1 is observed in a wide range of cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and neuroblastoma, and is often associated with poor prognosis.[2][5][6][7] LSD1's role in maintaining the proliferative and undifferentiated state of cancer cells makes its inhibition a compelling strategy.[1][6][7]

The discovery that the monoamine oxidase inhibitor tranylcypromine (TCP), which features a cyclopropylamine core, could inhibit LSD1 paved the way for a new class of anticancer agents.[8][9] This application note details the significance of the cyclopropylamine scaffold, derived from precursors like 2-isopropylcyclopropanecarboxylic acid, in the design of potent, covalent LSD1 inhibitors. We provide detailed protocols for the synthesis of a key intermediate from this carboxylic acid and its subsequent use in biochemical assays for inhibitor characterization.

Section 1: The Role and Mechanism of LSD1 in Cancer

LSD1 primarily functions within large protein complexes, such as the CoREST complex, to demethylate H3K4me1/2, a mark associated with active enhancers and promoters. This action leads to the repression of target genes, including tumor suppressors.[1] By inhibiting LSD1, these repressive marks can be reversed, leading to the re-expression of tumor suppressor genes, induction of cell differentiation, and ultimately, apoptosis of cancer cells.[6] The therapeutic potential of LSD1 inhibition is currently being explored in numerous clinical trials for both hematological and solid tumors.[5][6][10]

LSD1_Mechanism cluster_0 Active Gene State cluster_1 Gene Repression by LSD1 H3K4me2 Histone H3 (Lys4-di-methyl) Active_Promoter Active Promoter/ Enhancer H3K4me2->Active_Promoter Associated with LSD1 LSD1 / CoREST Complex H3K4me2->LSD1 Substrate H3K4me0 Histone H3 (Lys4-demethylated) LSD1->H3K4me0 Demethylates Repressed_Gene Repressed Tumor Suppressor Gene H3K4me0->Repressed_Gene Leads to

Caption: Role of LSD1 in epigenetic gene silencing.

Section 2: The Cyclopropylamine Scaffold: A Mechanism-Based Covalent Inhibitor

The therapeutic efficacy of many leading LSD1 inhibitors relies on their ability to form a covalent, irreversible bond with the flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site.[11] The cyclopropylamine moiety, present in tranylcypromine and its analogs, is a "suicide substrate." During the catalytic cycle, LSD1 oxidizes the amine, which triggers the high-strain cyclopropane ring to open. This generates a reactive intermediate that covalently attaches to the N5 atom of the FAD cofactor, thereby irreversibly inactivating the enzyme.[11] This mechanism-based inactivation provides high potency and prolonged pharmacodynamic effects. The stereochemistry of the cyclopropane ring can significantly influence inhibitory activity, making the synthesis of specific stereoisomers crucial.[12]

Covalent_Inhibition Inhibitor Cyclopropylamine Inhibitor LSD1_Active_Site LSD1 Active Site (with FAD Cofactor) Inhibitor->LSD1_Active_Site Binds NonCovalent_Complex Reversible E-I Complex Reactive_Intermediate Reactive Intermediate (Ring Opening) NonCovalent_Complex->Reactive_Intermediate Oxidation by FAD Covalent_Adduct Irreversible Covalent Adduct (FAD-Inhibitor) Reactive_Intermediate->Covalent_Adduct Covalent Bond Formation

Caption: Mechanism of FAD cofactor inactivation by a cyclopropylamine inhibitor.

Section 3: Synthesis Protocol: From Carboxylic Acid to a Protected Amine Intermediate

The conversion of a cyclopropanecarboxylic acid to the corresponding cyclopropylamine is a critical step in synthesizing LSD1 inhibitors. The Curtius rearrangement provides a reliable method for this transformation, proceeding through an isocyanate intermediate that can be trapped to form a stable, protected amine.[13]

Physicochemical Properties
PropertyValue
Compound Name 2-Isopropylcyclopropanecarboxylic acid
Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
Appearance Colorless to pale yellow liquid (predicted)
Boiling Point ~105-107 °C at 15 mmHg (estimated)
Solubility Soluble in most organic solvents
CAS Number 102556-91-8 (for trans-isomer)
Protocol 1: Synthesis of tert-butyl (2-isopropylcyclopropyl)carbamate

This protocol describes the conversion of 2-isopropylcyclopropanecarboxylic acid to its Boc-protected amine derivative via a one-pot Curtius rearrangement.

Materials:

  • 2-Isopropylcyclopropanecarboxylic acid

  • Toluene, anhydrous

  • Triethylamine (TEA)

  • Diphenylphosphoryl azide (DPPA)

  • tert-Butanol

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO4)

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a dry, round-bottomed flask under an inert atmosphere (Argon), add 2-isopropylcyclopropanecarboxylic acid (1.0 eq). Dissolve it in anhydrous toluene (approx. 0.2 M concentration).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq) dropwise while stirring.

  • Azide Formation: Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise to the solution at 0 °C.

    • Rationale: DPPA is a stable, non-explosive reagent used to convert the carboxylic acid into an acyl azide in situ, avoiding the need to handle potentially hazardous acyl azide intermediates. Triethylamine acts as a base to facilitate this reaction.

  • Initial Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours. The formation of the acyl azide can be monitored by TLC or IR spectroscopy (disappearance of the carboxylic acid starting material).

  • Curtius Rearrangement: Add tert-butanol (3.0 eq) to the reaction mixture.

  • Heating: Carefully heat the reaction mixture to 85-90 °C.

    • Rationale: Upon heating, the acyl azide undergoes the Curtius rearrangement, losing N2 gas to form a highly reactive isocyanate intermediate. This intermediate is immediately trapped by tert-butanol to form the stable Boc-protected amine.

  • Reaction Monitoring: Maintain the temperature and stir overnight (12-16 hours). Monitor the reaction for completion by TLC, looking for the formation of the product.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO3, and brine.

    • Rationale: The aqueous washes remove unreacted reagents, salts, and other water-soluble impurities. The NaHCO3 wash specifically removes any remaining acidic components.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure tert-butyl (2-isopropylcyclopropyl)carbamate.

Synthesis_Workflow Start 2-Isopropylcyclopropanecarboxylic Acid AcylAzide In situ Acyl Azide Formation (DPPA, TEA, 0°C -> RT) Start->AcylAzide Isocyanate Curtius Rearrangement (Heat, 90°C, -N2) AcylAzide->Isocyanate Trapping Nucleophilic Trapping (tert-Butanol) Isocyanate->Trapping Product Boc-Protected Amine Intermediate Trapping->Product

Caption: Synthetic workflow for Boc-protected cyclopropylamine.

Section 4: Biochemical Characterization: LSD1 Inhibition Assay

Once a final inhibitor is synthesized by coupling the cyclopropylamine intermediate to a suitable scaffold, its biological activity must be determined. A common method is a fluorescence-based assay that measures the hydrogen peroxide (H2O2) produced during the LSD1-mediated demethylation reaction.[14][15]

Protocol 2: In Vitro LSD1 Fluorometric Inhibition Assay

This protocol is adapted from commercially available kits and common literature procedures.[14][16]

Principle: LSD1 demethylates its substrate (e.g., a di-methylated H3K4 peptide), producing H2O2 as a byproduct. In the presence of horseradish peroxidase (HRP), the H2O2 reacts with a non-fluorescent probe (like 10-acetyl-3,7-dihydroxyphenoxazine, ADHP) to generate a highly fluorescent product, resorufin. The fluorescence intensity is directly proportional to LSD1 activity.

Materials:

  • Recombinant human LSD1/CoREST complex

  • H3K4me2 peptide substrate (e.g., corresponding to amino acids 1-21 of histone H3)

  • LSD1 Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

  • Test inhibitor (dissolved in DMSO)

  • Positive control inhibitor (e.g., Tranylcypromine)

  • Horseradish Peroxidase (HRP)

  • ADHP or similar fluorogenic probe

  • 384-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation ~530-560 nm, Emission ~590 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents in LSD1 Assay Buffer. Dilute the test inhibitor to various concentrations (e.g., a 10-point, 3-fold serial dilution starting from 100 µM).

  • Reaction Mixture: Prepare a master mix containing HRP and the ADHP probe in assay buffer.

  • Plate Layout:

    • Test Wells: Add 2 µL of serially diluted test inhibitor.

    • Positive Control Wells: Add 2 µL of serially diluted positive control inhibitor.

    • Negative Control (100% Activity): Add 2 µL of DMSO vehicle.

    • Blank (No Enzyme): Add 2 µL of DMSO vehicle.

  • Enzyme Addition: To all wells except the Blank, add 10 µL of diluted LSD1 enzyme solution.

  • Pre-incubation: Add 10 µL of the HRP/ADHP master mix to all wells. Gently mix and pre-incubate the plate at room temperature for 15 minutes.

    • Rationale: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for time-dependent or irreversible inhibitors.

  • Initiate Reaction: Add 10 µL of the H3K4me2 peptide substrate to all wells to start the reaction. For the Blank wells, add assay buffer instead of the substrate.

  • Incubation & Measurement: Incubate the plate at 37 °C for 60 minutes, protected from light. Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Subtract the average fluorescence of the Blank wells from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Inhibitor Potency

The cyclopropylamine scaffold is a core component of numerous potent LSD1 inhibitors that have been evaluated preclinically and in clinical trials.

CompoundLSD1 IC50Target Cancers in Clinical Trials
Tranylcypromine (TCP) ~2.5 - 5.6 µM[17][18]AML, SCLC[5][6]
Iadademstat (ORY-1001) < 20 nM[5]AML, SCLC[5]
Bomedemstat (IMG-7289) ~10 nM[10]Myelofibrosis, Essential Thrombocythemia[6][10]
Seclidemstat (SP-2577) ~25 - 50 nM[19]Ewing Sarcoma[19]

Conclusion and Future Perspectives

2-Isopropylcyclopropanecarboxylic acid and related substituted cyclopropane structures are valuable intermediates in modern oncology drug discovery. They provide access to the critical cyclopropylamine pharmacophore, which is essential for the mechanism-based covalent inhibition of the epigenetic regulator LSD1. The synthetic and biochemical protocols outlined here provide a framework for researchers to synthesize and evaluate novel inhibitors based on this privileged scaffold. Future work in this area will likely focus on developing next-generation inhibitors with improved selectivity, oral bioavailability, and tailored activity against specific cancer subtypes, potentially in combination with other therapies like immune checkpoint inhibitors to overcome drug resistance.[3][4][20]

References

  • Role of Histone Lysine-Specific Demethylase 1(Lsd1) in Cancer Therapy. (2012). Google.
  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC.
  • Lysine-specific demethylase 1 as a therapeutic cancer target: observations from preclinical study - PMC.
  • Lysine-Specific Demethylase 1 Promises to Be a Novel Target in Cancer Drug Resistance: Therapeutic Implications.
  • LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC.
  • Lysine-specific demethylase 1 as a therapeutic cancer target: observations from preclinical study. Taylor & Francis Online.
  • Lysine-specific demethylase 1 as a therapeutic cancer target: observations
  • Combination Therapy and Dual-Target Inhibitors Based on LSD1: New Emerging Tools in Cancer Therapy.
  • A phase I/II clinical trial of the reversible LSD1 inhibitor, seclidemstat, in patients with relapsed/refractory Ewing sarcoma.
  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC.
  • LSD1 Inhibitor Screening Assay Kit. Cayman Chemical.
  • LSD1 Histone Demethylase Assays and Inhibition - PMC.
  • Mechanism of action of (±)‐tranylcypromine 1 and examples of para‐substituted second‐generation analogues (±)‐4–6.
  • Biochemical characterization of LSD1 inhibitors. Dose−response curves...
  • The mechanism of action of tranylcypromine and tranylcypromine analogues in clinical trials as LSD1 inhibitors.
  • Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). EpigenTek.
  • Tranylcypromine - Wikipedia. Wikipedia.
  • Definition of tranylcypromine - NCI Drug Dictionary.
  • Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates - PMC.
  • Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC.
  • Synthesis and evaluation of small molecule inhibitors of LSD1 for use against MYCN-expressing neuroblastoma. PubMed.
  • Synthetic and structure–activity studies of SP2577 and TCP towards LSD1 targeting PROTACs. RSC Publishing.
  • Advances in the Synthesis of Cyclopropylamines.

Sources

Method

Application Notes and Protocols for the Esterification of 2-Isopropylcyclopropanecarboxylic Acid

For distribution to: Researchers, scientists, and drug development professionals. Introduction: Navigating the Challenges of Esterifying Sterically Hindered Cyclopropanecarboxylic Acids 2-Isopropylcyclopropanecarboxylic...

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Author: BenchChem Technical Support Team. Date: April 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Challenges of Esterifying Sterically Hindered Cyclopropanecarboxylic Acids

2-Isopropylcyclopropanecarboxylic acid and its ester derivatives are valuable building blocks in medicinal chemistry and materials science. The unique conformational constraints and electronic properties of the cyclopropane ring, combined with the steric bulk of the isopropyl group, impart desirable characteristics to larger molecules. However, these same features present a significant challenge in their chemical synthesis, particularly during esterification. The steric hindrance around the carboxylic acid moiety often renders traditional methods like Fischer-Speier esterification inefficient, leading to low yields and requiring harsh reaction conditions.

This comprehensive guide provides detailed application notes and protocols for the successful esterification of 2-isopropylcyclopropanecarboxylic acid. We will explore robust methods that overcome the challenges of steric hindrance, focusing on the Steglich, Yamaguchi, and Mitsunobu esterification reactions. Each section will delve into the mechanistic underpinnings of the chosen method, provide field-proven, step-by-step protocols, and offer insights into the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Method 1: The Steglich Esterification - A Mild and Efficient Approach for Hindered Acids

The Steglich esterification is a powerful method for forming esters from carboxylic acids and alcohols under mild, neutral conditions.[1][2] It is particularly well-suited for substrates that are sensitive to acid or are sterically demanding, making it an excellent choice for 2-isopropylcyclopropanecarboxylic acid.[1][3] The reaction utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the nucleophilic attack of the alcohol.[4]

Mechanism of Action: The Role of DCC and DMAP

The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC.[1] While the alcohol can directly attack this intermediate, the reaction is often slow for hindered substrates. DMAP acts as a potent nucleophilic catalyst, intercepting the O-acylisourea to form a more reactive N-acylpyridinium species.[1] This intermediate is then readily attacked by the alcohol to furnish the desired ester, regenerating the DMAP catalyst. A key advantage of the Steglich esterification is that the byproduct, N,N'-dicyclohexylurea (DCU), is a solid that can be easily removed by filtration.

Steglich_Esterification cluster_byproduct RCOOH 2-Isopropylcyclopropanecarboxylic Acid Acylisourea O-Acylisourea Intermediate RCOOH->Acylisourea DCC DCC DCC->Acylisourea Acylpyridinium N-Acylpyridinium Intermediate Acylisourea->Acylpyridinium + DMAP DCU DCU (precipitate) Acylisourea->DCU + H2O (from ROH + RCOOH) DMAP DMAP (cat.) Ester Ester Product Acylpyridinium->Ester + R'-OH - DMAP ROH Alcohol (R'-OH)

Caption: Steglich Esterification Workflow.

Experimental Protocol: Synthesis of Methyl 2-Isopropylcyclopropanecarboxylate

This protocol is adapted from established procedures for sterically hindered carboxylic acids.[5]

Materials:

  • 2-Isopropylcyclopropanecarboxylic acid

  • Methanol (anhydrous)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-isopropylcyclopropanecarboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DCM (approx. 0.1 M concentration).

  • Add anhydrous methanol (1.2 eq) and DMAP (0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated DCU.

  • Wash the filtrate sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

ParameterConditionRationale
Solvent Anhydrous DichloromethaneAprotic solvent that dissolves reactants and does not interfere with the reaction.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction upon DCC addition, then room temperature provides sufficient energy for the reaction to proceed.
Stoichiometry Acid:Alcohol:DCC:DMAP (1:1.2:1.1:0.1)A slight excess of alcohol and DCC drives the reaction to completion. DMAP is catalytic.
Work-up Acid/Base WashesRemoves unreacted starting materials, DMAP, and any remaining DCC.

Method 2: The Yamaguchi Esterification - Activating the Carboxylic Acid via a Mixed Anhydride

For exceptionally hindered systems where even the Steglich esterification may be sluggish, the Yamaguchi esterification offers a powerful alternative.[6][7] This method involves the in-situ formation of a mixed anhydride from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), which is then reacted with the alcohol in the presence of a stoichiometric amount of DMAP.[8]

Mechanism of Action: Regioselective Acylation

The reaction is initiated by the formation of a mixed anhydride between the sterically hindered 2-isopropylcyclopropanecarboxylic acid and the Yamaguchi reagent in the presence of a base like triethylamine (Et₃N). The steric bulk of the 2,4,6-trichlorobenzoyl group directs the subsequent nucleophilic attack of DMAP to the less hindered carbonyl of the cyclopropanecarboxylic acid moiety. This generates a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol to yield the desired ester with high regioselectivity.[8]

Yamaguchi_Esterification RCOOH 2-Isopropylcyclopropanecarboxylic Acid Mixed_Anhydride Mixed Anhydride RCOOH->Mixed_Anhydride Yamaguchi_Reagent 2,4,6-Trichlorobenzoyl Chloride Yamaguchi_Reagent->Mixed_Anhydride Et3N Et3N Acylpyridinium N-Acylpyridinium Intermediate Mixed_Anhydride->Acylpyridinium + DMAP DMAP DMAP (stoich.) Ester Ester Product Acylpyridinium->Ester + R'-OH - DMAP ROH Alcohol (R'-OH)

Caption: Yamaguchi Esterification Workflow.

Experimental Protocol: Synthesis of Benzyl 2-Isopropylcyclopropanecarboxylate

Materials:

  • 2-Isopropylcyclopropanecarboxylic acid

  • Benzyl alcohol (anhydrous)

  • 2,4,6-Trichlorobenzoyl chloride

  • Triethylamine (Et₃N, anhydrous)

  • 4-Dimethylaminopyridine (DMAP)

  • Toluene (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve 2-isopropylcyclopropanecarboxylic acid (1.0 eq) in anhydrous toluene.

  • Add anhydrous Et₃N (1.1 eq).

  • Add 2,4,6-trichlorobenzoyl chloride (1.1 eq) dropwise at room temperature.

  • Stir the mixture for 1-2 hours at room temperature to form the mixed anhydride.

  • In a separate flask, dissolve benzyl alcohol (1.5 eq) and DMAP (1.2 eq) in anhydrous toluene.

  • Add the solution of the mixed anhydride to the alcohol/DMAP solution via cannula.

  • Stir the reaction mixture at room temperature for 3-6 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with toluene or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

ParameterConditionRationale
Reagents 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAPForms a highly reactive mixed anhydride, facilitating esterification of the hindered acid.
Solvent Anhydrous TolueneAprotic solvent suitable for the reaction conditions.
Temperature Room TemperatureMild conditions that preserve sensitive functional groups.
Stoichiometry Acid:Alcohol:Reagent:Et₃N:DMAP (1:1.5:1.1:1.1:1.2)Excess alcohol and DMAP ensure complete conversion of the mixed anhydride.

Method 3: The Mitsunobu Reaction - An Alternative for Specific Substrates

The Mitsunobu reaction is another powerful tool for esterification, particularly when dealing with chiral secondary alcohols where inversion of stereochemistry is desired.[9][10][11] While the focus is often on the alcohol, this reaction can also be effective for esterifying carboxylic acids. It involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10]

Mechanism of Action: Activation of the Alcohol

In the Mitsunobu reaction, the triphenylphosphine and DEAD react to form a phosphonium salt.[11] The alcohol then adds to this species, forming an alkoxyphosphonium salt, which is a very good leaving group. The carboxylate anion, formed by deprotonation of the carboxylic acid by the reaction intermediate, then acts as a nucleophile and displaces the activated alcohol via an Sₙ2 reaction, leading to the formation of the ester with inversion of configuration at the alcohol's stereocenter.[12]

Mitsunobu_Reaction PPh3 PPh3 Phosphonium_Salt Phosphonium Salt PPh3->Phosphonium_Salt DEAD DEAD DEAD->Phosphonium_Salt Alkoxyphosphonium Alkoxyphosphonium Salt Phosphonium_Salt->Alkoxyphosphonium + R'-OH ROH Alcohol (R'-OH) Ester Ester Product Alkoxyphosphonium->Ester + Carboxylate Ph3PO Ph3PO RCOOH 2-Isopropylcyclopropanecarboxylic Acid Carboxylate Carboxylate Anion RCOOH->Carboxylate - H+

Caption: Mitsunobu Reaction Workflow.

Experimental Protocol: General Procedure for Mitsunobu Esterification

Materials:

  • 2-Isopropylcyclopropanecarboxylic acid

  • Alcohol (e.g., a primary or secondary alcohol)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • Dissolve 2-isopropylcyclopropanecarboxylic acid (1.0 eq), the alcohol (1.0 eq), and PPh₃ (1.1 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.1 eq) in anhydrous THF dropwise. A color change and/or precipitation may be observed.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography. Note that the byproducts, triphenylphosphine oxide and the reduced hydrazide, can sometimes co-elute with the product, requiring careful chromatography.

ParameterConditionRationale
Reagents PPh₃, DEAD/DIADActivates the alcohol for nucleophilic attack by the carboxylate.
Solvent Anhydrous THFA common aprotic solvent for Mitsunobu reactions.
Temperature 0 °C to Room TemperatureControls the initial exothermic reaction.
Purification Column ChromatographyNecessary to remove phosphine oxide and hydrazide byproducts.

Conclusion and Method Selection

The successful esterification of the sterically hindered 2-isopropylcyclopropanecarboxylic acid hinges on the selection of an appropriate activating agent and reaction conditions.

  • For general purposes and with a wide range of alcohols, the Steglich esterification offers a mild, efficient, and operationally simple method with easy purification.

  • When dealing with particularly challenging, highly hindered substrates, the Yamaguchi esterification provides a more activated intermediate, often leading to higher yields.

  • The Mitsunobu reaction is a valuable alternative, especially when inversion of stereochemistry at a chiral alcohol center is desired.

It is recommended to initially attempt the Steglich esterification due to its simplicity and mild conditions. Should this prove unsatisfactory, the Yamaguchi protocol is a robust second choice. Careful consideration of the specific alcohol substrate and the overall synthetic strategy will ultimately guide the optimal choice of method.

References

  • Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47-50. [Link]

  • Hajra, S., & Bhowmick, M. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 11, 1247385. [Link]

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. [Link]

  • Hajra, S., & Bhowmick, M. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 11. [Link]

  • Tidwell, T. T. (2008). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. Organic Letters, 10(4), 637-640. [Link]

  • Wikipedia. (2023, December 27). Mitsunobu reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. [Link]

  • Dhimitruka, I., & SantaLucia, J., Jr. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47–50. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Master Organic Chemistry. (2023, October 26). Mitsunobu Reaction. [Link]

  • Hughes, D. L. (1996). The Mitsunobu Reaction. Organic Preparations and Procedures International, 28(2), 127-164. [Link]

  • ResearchGate. (n.d.). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Wikipedia. (2023, November 28). Steglich esterification. [Link]

  • PubChem. (n.d.). Cyclopropanecarboxylic acid. [Link]

  • SynArchive. (n.d.). Steglich Esterification. [Link]

  • Neises, B., & Steglich, W. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. [Link]

  • Wikipedia. (2023, November 29). Fischer–Speier esterification. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • Chemistry LibreTexts. (2023, October 30). Fischer Esterification. [Link]

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-Isopropylcyclopropanecarboxylic Acid Scale-Up

Welcome to the Technical Support Center for the synthesis and scale-up of 2-isopropylcyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 2-isopropylcyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions. Our focus is on delivering practical, field-proven insights to ensure the successful and efficient production of this valuable synthetic intermediate.

Introduction

2-Isopropylcyclopropanecarboxylic acid is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] The strained cyclopropane ring imparts unique conformational constraints and metabolic stability to target molecules. The Simmons-Smith reaction and its modifications are cornerstone methods for the crucial cyclopropanation step.[2][3][4] However, transitioning this process from the laboratory bench to a larger scale presents a unique set of challenges, including managing exothermic events, ensuring reagent stability, and optimizing product purification.[5][6]

This guide provides a comprehensive resource to navigate these challenges, drawing upon established principles of process chemistry and our extensive experience in synthetic route optimization.

Troubleshooting Guide: Common Issues in the Scale-Up of 2-Isopropylcyclopropanecarboxylic Acid Synthesis

This section addresses specific problems that may arise during the scale-up of the two-stage synthesis of 2-isopropylcyclopropanecarboxylic acid: the cyclopropanation of 3-methyl-1-butene to form isopropylcyclopropane, and its subsequent oxidation.

Problem 1: Low Yield of Isopropylcyclopropane in the Simmons-Smith Reaction

Question: We are experiencing a significant drop in the yield of isopropylcyclopropane when scaling up the Simmons-Smith reaction of 3-methyl-1-butene. What are the likely causes and how can we mitigate them?

Answer: A decrease in yield upon scale-up is a common issue, often stemming from a combination of factors related to heat and mass transfer, as well as reagent stability.

Potential Causes & Solutions:

  • Inadequate Temperature Control: The formation of the organozinc carbenoid is exothermic.[7] On a larger scale, inefficient heat dissipation can lead to localized "hot spots," causing decomposition of the carbenoid and unwanted side reactions.[6]

    • Solution: Employ a reactor with a high surface-area-to-volume ratio and an efficient cooling system. For highly exothermic reactions, a semi-batch process, where one reactant is added slowly to control the reaction rate, is often safer and more effective.[6] Consider using a continuous flow setup, which offers superior heat and mass transfer, minimizing the risk of thermal runaway.[5][8][9]

  • Inefficient Mixing: Poor agitation can lead to localized high concentrations of reagents, promoting side reactions and reducing the overall yield.

    • Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., overhead stirrer with a properly designed impeller) to maintain a homogeneous reaction mixture. The goal is to ensure efficient contact between the alkene, the dihalomethane, and the zinc-copper couple.

  • Decomposition of the Organozinc Reagent: The Simmons-Smith reagent is sensitive to moisture and air.

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Suboptimal Reagent Stoichiometry: The ratio of alkene to the dihalomethane and zinc-copper couple is critical.

    • Solution: While a 1:1:1 molar ratio is theoretically sufficient, on a larger scale, it is often beneficial to use a slight excess of the dihalomethane and zinc-copper couple to drive the reaction to completion. A molar ratio of 3-methyl-1-butene:diiodomethane:Zn(Cu) of 1:1.2:1.5 is a good starting point for optimization.

  • Choice of Dihalomethane: While diiodomethane is highly reactive, its cost can be prohibitive for large-scale synthesis.[4]

    • Solution: Consider using the more economical dibromomethane.[7] This may require slightly more forcing conditions (e.g., higher temperature or longer reaction time) to achieve comparable yields.

Problem 2: Formation of Impurities During Cyclopropanation

Question: We are observing significant impurity peaks in the GC-MS analysis of our crude isopropylcyclopropane. What are these impurities and how can we prevent their formation?

Answer: Impurity formation is a common challenge in Simmons-Smith reactions, often arising from side reactions of the organozinc intermediate or unreacted starting materials.

Potential Impurities & Prevention Strategies:

  • Unreacted 3-Methyl-1-butene: This is often the result of an incomplete reaction.

    • Prevention: As mentioned previously, optimizing reagent stoichiometry and ensuring efficient mixing and temperature control can improve conversion. Monitoring the reaction progress by GC can help determine the optimal reaction time.

  • Polymerization Products: Although less common with simple alkenes, localized high temperatures can sometimes lead to polymerization.

    • Prevention: Strict temperature control is crucial.

  • Zinc Iodide (or Bromide) Adducts: The Lewis acidic zinc halide byproduct can sometimes form adducts with the product or react with sensitive functional groups.[4]

    • Prevention: While not a major concern for the synthesis of isopropylcyclopropane, it's good practice to quench the reaction appropriately. A careful work-up with a mild aqueous solution (e.g., saturated ammonium chloride) can help to break down these adducts.

Problem 3: Difficulties in the Oxidation of Isopropylcyclopropane to 2-Isopropylcyclopropanecarboxylic Acid

Question: The oxidation of isopropylcyclopropane is sluggish and gives a mixture of products. How can we improve the efficiency and selectivity of this step?

Answer: The oxidation of a cyclopropyl C-H bond can be challenging. A more common and controllable approach is to introduce a functional group that can be readily oxidized to a carboxylic acid.

Recommended Two-Step Approach:

  • Hydroboration-Oxidation of Isopropylcyclopropane: This reaction sequence will install a primary alcohol.

    • Protocol: Treat isopropylcyclopropane with a borane reagent (e.g., borane-tetrahydrofuran complex or 9-BBN for higher regioselectivity) followed by oxidation with hydrogen peroxide and sodium hydroxide.

  • Oxidation of the Primary Alcohol to the Carboxylic Acid: The resulting (isopropylcyclopropyl)methanol can be oxidized to the desired carboxylic acid using a variety of standard oxidizing agents.

    • Recommended Oxidizing Agents for Scale-Up:

      • Potassium Permanganate (KMnO₄): A strong and cost-effective oxidizing agent. The reaction is typically carried out in a basic aqueous solution. Careful control of temperature is necessary to avoid over-oxidation.

      • Jones Oxidation (CrO₃/H₂SO₄ in acetone): A classic and reliable method, but the use of chromium reagents raises environmental and safety concerns on a larger scale.

      • TEMPO-catalyzed Oxidation: A milder and more environmentally friendly option using a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric oxidant like sodium hypochlorite (bleach).

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the Simmons-Smith reaction on a large scale?

A1: Non-coordinating solvents are generally preferred for the Simmons-Smith reaction.[10] For scale-up, consider the following:

  • Diethyl ether: A common laboratory solvent, but its high volatility and flammability can be problematic on a larger scale.

  • 1,2-Dichloroethane (DCE): Often used and can provide good results.

  • Cyclopentyl methyl ether (CPME): A greener and safer alternative to other ethereal solvents, it has been shown to give high yields in Simmons-Smith reactions.[7]

Q2: How can we activate the zinc for the Simmons-Smith reaction?

A2: The activity of the zinc is crucial for the success of the reaction. The zinc-copper couple is traditionally used.

  • Preparation of Zn(Cu) couple: Zinc dust can be activated by washing with dilute hydrochloric acid to remove the oxide layer, followed by treatment with an aqueous solution of copper(I) chloride or copper(II) acetate. The resulting black solid should be washed with anhydrous ether and used immediately.

  • In-situ activation: An alternative is the in-situ generation of the active zinc species using zinc dust with a catalytic amount of copper(I) chloride and acetyl chloride.[7]

Q3: How can we monitor the progress of the cyclopropanation reaction?

A3: Gas chromatography (GC) is the most effective method for monitoring the disappearance of the starting alkene (3-methyl-1-butene) and the appearance of the product (isopropylcyclopropane). Taking aliquots from the reaction mixture at regular intervals will allow you to determine the reaction endpoint and avoid unnecessarily long reaction times, which can lead to side product formation.

Q4: What is the recommended work-up and purification procedure for 2-isopropylcyclopropanecarboxylic acid?

A4: After the oxidation step, the crude 2-isopropylcyclopropanecarboxylic acid will be in an aqueous solution.

  • Acidification: Carefully acidify the aqueous solution with a strong acid (e.g., concentrated HCl or H₂SO₄) to a pH of around 2 to protonate the carboxylate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as diethyl ether, ethyl acetate, or dichloromethane. Multiple extractions will be necessary to ensure complete recovery of the product.

  • Washing and Drying: Combine the organic extracts and wash with brine to remove any remaining water. Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by distillation under reduced pressure.[11] For solid carboxylic acids, recrystallization is a common purification method.[12]

Experimental Protocols & Data

Optimized Protocol for the Scale-Up Synthesis of Isopropylcyclopropane

This protocol is designed for a 1 mole scale reaction.

Materials:

  • 3-methyl-1-butene (70.1 g, 1 mol)

  • Diiodomethane (348 g, 1.3 mol)

  • Zinc dust (<10 micron, 98 g, 1.5 mol)

  • Copper(I) chloride (4.95 g, 0.05 mol)

  • Anhydrous diethyl ether (2 L)

  • Saturated aqueous ammonium chloride solution

  • Brine

Procedure:

  • Zinc Activation: In a dry 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add the zinc dust and copper(I) chloride under a nitrogen atmosphere.

  • Reaction Setup: Add 1 L of anhydrous diethyl ether to the flask and stir the suspension.

  • Reagent Addition: In the dropping funnel, prepare a solution of 3-methyl-1-butene and diiodomethane in 500 mL of anhydrous diethyl ether.

  • Initiation: Add a small portion (approx. 50 mL) of the solution from the dropping funnel to the zinc suspension. The reaction should initiate, as indicated by a gentle reflux. If the reaction does not start, gentle warming may be required.

  • Controlled Addition: Once the reaction has started, add the remaining solution from the dropping funnel dropwise at a rate that maintains a gentle reflux. This slow addition is crucial for controlling the exotherm.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by GC.

  • Quenching: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench any unreacted organozinc species.

  • Work-up: Filter the mixture through a pad of celite to remove the zinc salts. Separate the organic layer and wash it with saturated aqueous ammonium chloride solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.

  • Purification: The crude isopropylcyclopropane can be purified by fractional distillation.

ParameterRecommended ValueRationale
Alkene:CH₂I₂:Zn(Cu) Ratio 1 : 1.3 : 1.5Ensures complete consumption of the limiting alkene.
Solvent Anhydrous Diethyl EtherGood solvent for the reaction, though care must be taken with its volatility.
Temperature Gentle reflux during addition, then RTControlled exotherm during reagent addition, followed by sufficient time for reaction completion.
Reaction Time 12 hours (monitor by GC)Allows for high conversion without significant side product formation.
Diagrams

Reaction_Workflow cluster_cyclopropanation Stage 1: Cyclopropanation cluster_oxidation Stage 2: Oxidation A 3-Methyl-1-butene C Isopropylcyclopropane A->C Cyclopropanation B Simmons-Smith Reagent (CH₂I₂ + Zn(Cu)) B->C D (Isopropylcyclopropyl)methanol C->D Hydroboration- Oxidation E 2-Isopropylcyclopropanecarboxylic acid D->E Oxidation (e.g., KMnO₄)

Caption: Synthetic workflow for 2-isopropylcyclopropanecarboxylic acid.

Troubleshooting_Flowchart Start Low Yield in Cyclopropanation? Temp Inadequate Temperature Control? Start->Temp Yes Mixing Inefficient Mixing? Start->Mixing No Sol_Temp Improve Cooling/Use Flow Chemistry Temp->Sol_Temp Reagents Reagent Decomposition? Mixing->Reagents No Sol_Mixing Optimize Agitation Mixing->Sol_Mixing Stoichiometry Suboptimal Stoichiometry? Reagents->Stoichiometry No Sol_Reagents Use Anhydrous Conditions Reagents->Sol_Reagents Sol_Stoichiometry Adjust Reagent Ratios Stoichiometry->Sol_Stoichiometry

Caption: Troubleshooting logic for low cyclopropanation yield.

References

  • Microinnova Engineering GmbH. (2025, November 14). Continuous Manufacturing for the Simmons-Smith Reaction: A Step Forward in Flow Chemistry. Retrieved from [Link]

  • Moser, D., et al. (2025, August 21). A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons-Smith Reaction Including Post-Reaction Processing. ACS Publications. Retrieved from [Link]

  • Organic Syntheses. cyclopropanecarboxylic acid. Retrieved from [Link]

  • Eastman Kodak Company. (1996). Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. U.S.
  • Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]

  • MDPI. (2023, July 26). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Retrieved from [Link]

  • YouTube. (2020, November 28). Simmons-Smith Reaction. Retrieved from [Link]

  • ResearchGate. (2023, May). Mechanochemical Simmons–Smith cyclopropanation via ball-milling-enabled activation of zinc(0). Retrieved from [Link]

  • Wiley Online Library. (2023). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of continuous‐flow Simmons‐Smith cyclopropanation conditions. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

Sources

Optimization

Resolving racemic mixtures of 2-Isopropylcyclopropanecarboxylic acid efficiently

Technical Support Center: 2-Isopropylcyclopropanecarboxylic Acid Welcome to the technical support center for the resolution of racemic 2-isopropylcyclopropanecarboxylic acid. This guide is designed for researchers, chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-Isopropylcyclopropanecarboxylic Acid

Welcome to the technical support center for the resolution of racemic 2-isopropylcyclopropanecarboxylic acid. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of separating this chiral molecule. As a key intermediate in various pharmaceutical syntheses, obtaining high enantiopurity is often a critical objective.

This resource provides in-depth, experience-based answers to common challenges encountered in the lab and during scale-up. We will explore the causality behind experimental choices to empower you to not only solve immediate problems but also to build robust and efficient resolution processes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the resolution process. Each question is followed by a detailed explanation of potential causes and actionable solutions, grounded in established chemical principles.

Category: Diastereomeric Salt Resolution

Q1: My diastereomeric salt resolution is yielding low enantiomeric excess (ee). What are the primary causes and how can I improve it?

A1: Low enantiomeric excess (ee) is the most common challenge in diastereomeric salt resolutions and typically points to issues with the crystallization process. The goal is to exploit the solubility difference between the two diastereomeric salts.[1][2] If this difference is not pronounced in your chosen system, both diastereomers will co-precipitate, leading to poor enantiopurity.

Potential Causes & Solutions:

  • Inadequate Solvent System: The solvent plays the most critical role. If the solvent is too effective at solubilizing both salts, or not effective enough for either, the solubility difference will be minimal.

    • Solution: Conduct a thorough solvent screen.[3] Test a range of solvents with varying polarities (e.g., alcohols like isopropanol, esters like ethyl acetate, ketones like acetone, and non-polar solvents like heptane, often in mixtures). A successful resolution often relies on finding a solvent system where one diastereomer is sparingly soluble while the other remains in the mother liquor.[1][3]

  • Cooling Rate is Too Fast: Rapidly crashing the salt out of solution does not allow for thermodynamic equilibrium to be reached. This kinetically-driven process can trap the more soluble diastereomer in the crystal lattice of the less soluble one.

    • Solution: Implement a slow, controlled cooling ramp.[3] This allows for the selective crystallization of the less soluble diastereomer. Seeding the supersaturated solution with a few crystals of the desired diastereomeric salt can also promote controlled, homogenous crystal growth.

  • Incorrect Stoichiometry: The ratio of the resolving agent to the racemic acid can be critical.

    • Solution: While a 1:1 stoichiometry is a common starting point, sometimes using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can be beneficial, especially if the resolving agent is expensive. However, this can complicate the phase diagram. It's crucial to ensure accurate molar equivalents are used for consistent results.

  • Insufficient Purity of Starting Materials: Impurities can interfere with crystal formation and act as nucleation points for the undesired diastereomer.

    • Solution: Ensure both the racemic 2-isopropylcyclopropanecarboxylic acid and the chiral resolving agent (e.g., a chiral amine like (R)-1-phenylethylamine) are of high purity before starting the resolution.

Protocol: Improving Enantiomeric Excess through Recrystallization

If the initial crystallization gives a modest ee, a simple recrystallization of the diastereomeric salt can significantly enhance its purity.[1][3]

  • Isolate the Solid: Filter the crystalline diastereomeric salt from the mother liquor.

  • Redissolve: Dissolve the solid in the minimum amount of the same (or a slightly better) hot solvent system used for the initial crystallization.

  • Recrystallize: Allow the solution to cool slowly and controllably, as described above.

  • Analyze: Filter the purified salt, dry it, and liberate the free acid by treating it with a dilute strong acid (e.g., 1M HCl). Extract the free carboxylic acid into an organic solvent (like ethyl acetate), and analyze the enantiomeric excess via chiral HPLC or GC.[3]

Q2: My diastereomeric salt is "oiling out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the salt separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to high supersaturation or the melting point of the salt being lower than the temperature of the solution.

Potential Causes & Solutions:

  • High Concentration: The initial concentration of the acid and resolving agent may be too high.

    • Solution: Dilute the solution by adding more solvent before cooling.[3]

  • Rapid Cooling: As with low ee, fast cooling can prevent the ordered arrangement required for crystallization.

    • Solution: Reduce the cooling rate significantly.[3] Consider a stepwise cooling profile.

  • Solvent Choice: The solvent may be too poor for the salt, causing it to crash out of solution before it can organize into a crystal lattice.

    • Solution: Try a solvent system in which the salt has slightly higher solubility at elevated temperatures. An anti-solvent approach, where a poor solvent is slowly added to a solution of the salt in a good solvent, can also effectively induce crystallization.

  • Lack of Nucleation Sites:

    • Solution: Introduce seed crystals to the cooled, supersaturated solution to provide a template for crystal growth.[3] If seed crystals are unavailable, scratching the inside of the flask with a glass rod can sometimes initiate nucleation.

Category: Enzymatic Resolution

Q3: My enzymatic resolution is very slow or stalls before 50% conversion. What factors should I investigate?

A3: Enzymatic resolutions, typically involving lipases for the kinetic resolution of an ester derivative of the acid, are powerful but sensitive to reaction conditions.[4] Sluggish or incomplete reactions are common and can often be rectified.

Potential Causes & Solutions:

  • Sub-optimal pH: Enzyme activity is highly dependent on the pH of the medium. For a hydrolysis reaction, the production of the carboxylic acid will lower the pH, which can inhibit or denature the enzyme.

    • Solution: Use a buffer system (e.g., a phosphate buffer) to maintain the optimal pH for the specific enzyme being used (often near pH 7 for many lipases).[5] For larger-scale reactions, a pH-stat that automatically adds a base to neutralize the acid as it's formed is ideal.

  • Poor Substrate Solubility: The ester of 2-isopropylcyclopropanecarboxylic acid may have limited solubility in the aqueous buffer, leading to a low effective concentration at the enzyme's active site.

    • Solution: Add a water-miscible organic co-solvent like DMSO or t-butanol (typically 5-20% v/v).[4] This can improve substrate solubility without completely denaturing the enzyme. A screening of co-solvents is recommended as some can inhibit activity.

  • Enzyme Inhibition: The product (the carboxylic acid or the alcohol from the ester) can sometimes act as an inhibitor for the enzyme, slowing the reaction as the product concentration increases.

    • Solution: While difficult to completely avoid, operating in a biphasic system (e.g., water/heptane) can sometimes help by extracting the product from the aqueous phase where the enzyme resides.

  • Temperature Effects: Enzyme activity has an optimal temperature range. Too low, and the reaction is slow; too high, and the enzyme can denature.

    • Solution: Optimize the temperature. Most lipases work well between 30-50°C.[6][7] A temperature screen (e.g., 30°C, 40°C, 50°C) can identify the sweet spot for your specific substrate and enzyme combination.[4]

Q4: The enantioselectivity (E-value) of my enzymatic resolution is poor. How can I improve it?

A4: The enantioselectivity (E-value) is an intrinsic property of the enzyme for a given substrate, but it can be influenced by the reaction environment. A low E-value means the enzyme is not discriminating effectively between the two enantiomers.

Potential Causes & Solutions:

  • Choice of Enzyme: Not all enzymes are created equal. The first and most critical factor is the biocatalyst itself.

    • Solution: Screen a panel of different lipases. Lipase B from Candida antarctica (often immobilized, e.g., Novozym 435) is a robust and commonly successful choice, but lipases from Pseudomonas cepacia, Rhizomucor miehei, or pig pancreas can show different and sometimes superior selectivity for a specific substrate.[8][9]

  • Ester Group Modification: The size and nature of the alcohol portion of the ester can have a profound impact on how the substrate fits into the enzyme's active site.

    • Solution: Synthesize and test different esters of your acid. For example, compare the methyl, ethyl, and butyl esters. Sometimes a bulkier or longer-chain ester can lead to dramatically improved enantioselectivity.

  • Solvent and Temperature: These parameters can subtly alter the enzyme's conformation, which in turn affects selectivity.

    • Solution: As with reaction rate, screen different organic co-solvents and temperatures. Sometimes, lowering the temperature can enhance selectivity at the cost of reaction speed.

Frequently Asked Questions (FAQs)

Q1: What are the main methods for resolving racemic 2-isopropylcyclopropanecarboxylic acid?

A1: There are three primary strategies for resolving this and other chiral acids:

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic acid with a single enantiomer of a chiral base (e.g., (R)-α-methylbenzylamine, quinidine).[2][10] This creates a pair of diastereomeric salts, which have different physical properties (like solubility) and can be separated by fractional crystallization.[1][11]

  • Enzymatic Kinetic Resolution: This method uses an enzyme, typically a lipase, to selectively catalyze a reaction on one enantiomer of a derivative, leaving the other unreacted.[4][8] For a carboxylic acid, this usually involves first converting the racemate to an ester (e.g., the ethyl ester) and then using the enzyme to selectively hydrolyze one ester enantiomer back to the acid. At a theoretical maximum of 50% conversion, you can recover one enantiomer as the acid and the other as the unreacted ester.

  • Chiral Chromatography: This is a direct separation method where the racemic mixture is passed through a column containing a chiral stationary phase (CSP).[12] The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately.[12] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common techniques.[13]

Q2: How do I choose the best resolution method for my needs (lab scale vs. industrial scale)?

A2: The choice depends on scale, cost, time, and available equipment.

MethodBest ForProsCons
Diastereomeric Salt Formation Large (kg) Scale, Process Chemistry Cost-effective, scalable, uses standard chemical equipment.[1]Can be labor-intensive to develop, success is not guaranteed, yield is theoretically limited to 50% per enantiomer per cycle.
Enzymatic Resolution Medium to Large Scale High selectivity, mild "green" conditions, can be cost-effective.Requires initial screening of enzymes and conditions, substrate derivatization is often needed.
Chiral Chromatography (SFC/HPLC) Analytical, Small (mg-g) Scale, Purification Rapid method development, high purity achievable, direct separation.Expensive CSPs, high solvent consumption (HPLC), requires specialized equipment, scalability can be costly.[13]

For initial lab-scale synthesis of a few grams, chiral chromatography is often the fastest way to get pure material. For developing a long-term, large-scale manufacturing process, diastereomeric salt formation is often the most economically viable approach.[1]

Q3: For chiral chromatography, what type of column and mobile phase should I start with?

A3: For carboxylic acids, polysaccharide-based CSPs are the most successful and versatile.[13]

  • Recommended Columns: Start with columns based on amylose or cellulose derivatives , such as Chiralpak® AD, Chiralcel® OD, or their immobilized equivalents (e.g., Chiralpak® IA, Chiralpak® ID).[14][15] These have a broad range of applicability.

  • Starting Mobile Phase (Normal Phase): A good starting point is a mixture of n-Hexane and an alcohol modifier (like 2-Propanol or Ethanol) in a 90:10 ratio.[14][15]

  • Critical Additive: Because you are separating an acid, you must add a small amount of a strong acid modifier to the mobile phase to ensure good peak shape and prevent tailing. Typically, 0.1% Trifluoroacetic Acid (TFA) or Acetic Acid is added to the alcohol portion of the mobile phase.[14][16]

Visualized Workflows

Workflow 1: Diastereomeric Salt Resolution

G cluster_prep Preparation cluster_crystallization Crystallization cluster_analysis Separation & Analysis racemate Racemic Acid (R/S)-Acid mix Mix & Dissolve (Heat if necessary) racemate->mix resolving_agent Chiral Base (R)-Base resolving_agent->mix solvent Select Solvent solvent->mix cool Slow Controlled Cooling mix->cool filter Filter Crystals cool->filter solid Solid Salt (e.g., R-Acid,R-Base) filter->solid Less Soluble liquid Mother Liquor (Enriched in S-Acid,R-Base) filter->liquid More Soluble liberate_solid Liberate Acid (Add HCl) solid->liberate_solid liberate_liquid Liberate Acid (Add HCl) liquid->liberate_liquid acid_R (R)-Acid liberate_solid->acid_R acid_S (S)-Acid liberate_liquid->acid_S

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Workflow 2: Enzymatic Kinetic Resolution

G cluster_prep Preparation cluster_resolution Enzymatic Reaction cluster_workup Workup & Separation racemic_acid Racemic Acid (R/S)-Acid esterification Esterification (e.g., with Ethanol, H+) racemic_acid->esterification racemic_ester Racemic Ester (R/S)-Ester esterification->racemic_ester reaction Add Lipase & Buffer (Control pH & Temp) racemic_ester->reaction monitoring Monitor to ~50% Conversion (GC/HPLC) reaction->monitoring quench Quench Reaction monitoring->quench extraction Biphasic Extraction (e.g., EtOAc/Water) quench->extraction acid_phase Aqueous Phase (Contains Acid Salt) extraction->acid_phase Product ester_phase Organic Phase (Contains Ester) extraction->ester_phase Unreacted acidify Acidify & Extract acid_phase->acidify Assuming S-enantiomer is hydrolyzed hydrolyze Chemical Hydrolysis (e.g., NaOH, then H+) ester_phase->hydrolyze acid_S (S)-Acid acidify->acid_S Assuming S-enantiomer is hydrolyzed acid_R (R)-Acid hydrolyze->acid_R

Caption: Workflow for enzymatic kinetic resolution via hydrolysis of a racemic ester.

References

  • Gotor-Fernández, V., et al. (2006). Enantioselective kinetic resolution of phenylalkyl carboxylic acids using metagenome-derived esterases. Protein and Peptide Letters. [Link]

  • Bousquet, J. A., et al. (2007). Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors. The Journal of Organic Chemistry. [Link]

  • Bousquet, J. A., et al. (2007). Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors. ResearchGate. [Link]

  • Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. (2025). Manabe Group Website. [Link]

  • Aryal, S. (2022). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes. [Link]

  • Rana, P., et al. (2021). Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library. Waters Corporation. [Link]

  • Pawar, S. (2018). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Shodhganga. [Link]

  • Ferreira, F. C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry. [Link]

  • Chiral separation of compound B, a racemic carboxylic acid. (a)... ResearchGate. [Link]

  • Kovalenko, V., & Císařová, I. (2023). Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base. Chirality. [Link]

  • Identifying a diastereomeric salt for a challenging chiral resolution. Amgen. [Link]

  • Juaristi, E., et al. (2017). Mechanochemical enzymatic resolution of N-benzylated-β3-amino esters. Beilstein Journal of Organic Chemistry. [Link]

  • Resolution of Racemic Modifications. St. Paul's Cathedral Mission College. [Link]

  • De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. [Link]

  • Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Pályi, G., et al. (2021). A bug in enantiomer separation: double salt formation – diastereomeric and double salt structures of 1-cyclohexylethylammonium 2- and 4-chloromandelate. RSC Publishing. [Link]

  • Ilisz, I., et al. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. [Link]

  • Igawa, Y., et al. (2017). Enzyme-Mediated Enantioselective Hydrolysis of Aliphatic Dicarboxylic Acid Diesters. Journal of Biomaterials and Nanobiotechnology. [Link]

  • Fogassy, G., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]

  • Enzymatic resolution process.
  • Szymańska, M., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules. [Link]

  • Galkin, M., et al. (2022). Synthesis of Enantioenriched 2-((Hetera)cyclo)alkylchromanols and their Spirocyclic Analogs through Enzymatic Resolution. ChemRxiv. [Link]

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Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Isopropylcyclopropanecarboxylic Acid Cross-Coupling

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the cross-coupling of 2-isopropylcyclopropanecarboxylic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the cross-coupling of 2-isopropylcyclopropanecarboxylic acid . Due to the significant steric bulk of the isopropyl group and the rigid sp³-hybridized cyclopropane ring, traditional two-electron polar pathways often fail.

Here, we provide field-proven troubleshooting, mechanistic insights, and self-validating protocols focused on single-electron transfer (SET) radical pathways to successfully forge complex C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds.

Diagnostic Decision Tree

Before troubleshooting a failed reaction, ensure you have selected the correct catalytic strategy for your specific coupling partner.

DecisionTree Start 2-Isopropylcyclopropanecarboxylic Acid Cross-Coupling Strategy Q1 Is the target coupling partner an aryl/heteroaryl halide? Start->Q1 Path1 Metallaphotoredox Decarboxylative Coupling Q1->Path1 Yes Path2 Alkyl-Alkyl Coupling (e.g., diborylmethylation) Q1->Path2 No Q2 Direct Decarboxylation Yield < 10%? Path1->Q2 Sol2 Convert to NHPI Redox-Active Ester (RAE) Path2->Sol2 Sol1 Use Fe/Ni Dual Catalysis (e.g., FeCl3 + PyCamCN) Q2->Sol1 Direct Acid Q2->Sol2 High Steric Bulk Sol3 Photoredox/Cu-Catalyzed Coupling of RAE Sol2->Sol3

Caption: Decision tree for selecting the optimal cross-coupling strategy for sterically hindered cyclopropanes.

Troubleshooting Guide & FAQs

Q1: Why does direct Palladium-catalyzed cross-coupling fail for this substrate? A1: Traditional Pd-catalyzed cross-coupling of aliphatic carboxylic acids relies on a two-electron transmetalation step. For 2-isopropylcyclopropanecarboxylic acid, the steric hindrance severely restricts access to the metal center. Furthermore, aliphatic systems are highly prone to competitive β -hydride elimination once the metal-alkyl complex is formed[1]. Radical-based retrosynthetic approaches, such as decarboxylative cross-coupling (DCC), bypass these polar limitations by generating a sterically unencumbered carbon-centered radical[1].

Q2: My direct decarboxylative coupling using Ir/Ni dual catalysis yields <10% product. What is the primary cause and solution? A2: Direct decarboxylation of highly hindered aliphatic acids requires a high oxidative potential. Standard Ir(III) photocatalysts struggle to activate the sterically encumbered carboxylate directly. Solution: Switch to an Fe/Ni base-metal pairing. Recent developments demonstrate that using an inexpensive FeCl₃ co-catalyst along with a pyridine carboxamidine Ni catalyst allows for highly efficient direct coupling of hindered carboxylic acids via a ligand-to-metal charge transfer (LMCT) mechanism[2]. Alternatively, convert the acid to a Redox-Active Ester (RAE) like an N-hydroxyphthalimide (NHPI) ester, which fragments at a much lower reduction potential[1].

Q3: During the Ni-catalyzed cross-coupling of the cyclopropyl RAE, I observe significant homocoupling and protodecarboxylation. How do I favor the cross-coupled product? A3: Homocoupling occurs when radical capture by the Ni(II)-aryl species is slower than radical dimerization or hydrogen atom transfer (HAT). Solution: Optimize the Ni ligand to accelerate oxidative addition and stabilize the Ni(III) intermediate. Highly electron-rich ligands, such as 4,4'-dimethoxy-2,2'-bipyridine, increase electron density on the Ni center. This promotes rapid radical capture and reductive elimination, proven to be highly efficient for hindered cyclic systems[3].

Q4: Can I bypass decarboxylation entirely and use a Suzuki-Miyaura approach? A4: Yes, but it requires multiple steps. In pharmaceutical syntheses (e.g., CD73 inhibitors), 2-isopropylcyclopropanecarboxylic acid is often coupled to N-hydroxyphthalimide using N,N'-diisopropylcarbodiimide (DIC) to form the RAE[4]. This RAE can then be converted to a cyclopropylboronate for a traditional Pd-catalyzed Suzuki-Miyaura coupling. If you choose this route, sterically demanding Buchwald ligands (e.g., RuPhos) are mandatory[4].

Quantitative Data: Condition Optimization

The following table summarizes the causality between catalyst/ligand choices and the resulting yield when coupling sterically hindered cyclopropanes.

StrategyCatalyst SystemLigandYield (%)Mechanistic Observation
Direct AcidIr(ppy)₃ / NiCl₂dtbbpy< 15%High redox barrier prevents efficient radical generation[2].
Direct AcidFeCl₃ / NiCl₂4-tBuPyCamCN73%Fe-LMCT efficiently activates the hindered acid[2].
NHPI Ester (RAE)Ir(ppy)₃ / NiCl₂dtbbpy45%Slow reductive elimination leads to homocoupling.
NHPI Ester (RAE)Ir(ppy)₃ / NiCl₂4,4'-dimethoxy-2,2'-bipyridine88%Electron-rich ligand stabilizes Ni(III) for rapid capture[3].
NHPI Ester (RAE)4CzIPN / Cu(I)None (Diborylmethyl)75%Efficient C(sp³)–C(sp³) coupling avoiding β -hydride elimination[5].

Mechanistic Pathway

Mechanism PC_Ex Excited Photocatalyst (*Ir or *Fe) Radical 2-Isopropylcyclopropyl Radical (Sterically Free) PC_Ex->Radical SET & Decarboxylation RAE Cyclopropyl RAE or Carboxylate RAE->Radical NiIII Ni(III)-Aryl-Alkyl (Radical Capture) Radical->NiIII Ni0 Ni(0) Catalyst NiII Ni(II)-Aryl Complex (Oxidative Addition) Ni0->NiII + Aryl Halide NiII->NiIII + Cyclopropyl Radical Product Cross-Coupled Product + Ni(I) NiIII->Product Reductive Elimination Product->Ni0 SET from PC(-)

Caption: Synergistic metallaphotoredox catalytic cycle overcoming steric hindrance via radical intermediates.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of the NHPI Redox-Active Ester (RAE)

Causality: Converting the free acid to an NHPI ester drastically lowers the activation barrier for single-electron reduction, enabling mild photoredox conditions[1].

  • Initiation: Dissolve 2-isopropylcyclopropanecarboxylic acid (1.0 equiv) and N-hydroxyphthalimide (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C[4].

  • Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP, 0.1 equiv). Causality: DMAP acts as a nucleophilic catalyst, accelerating the acyl transfer and preventing the thermal degradation of the intermediate O-acylisourea.

  • Coupling: Dropwise add N,N'-diisopropylcarbodiimide (DIC, 1.1 equiv)[4]. Causality: DIC is preferred over DCC because the resulting diisopropylurea byproduct is highly soluble in DCM, preventing suspension issues and simplifying downstream purification.

  • Propagation: Warm the reaction to room temperature and stir for 2 hours.

  • Validation Check: Monitor the reaction via TLC. The disappearance of the free acid and the formation of a highly UV-active, less polar spot indicates successful esterification.

  • Workup: Quench with water. Separate the phases, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Self-Validation: The crude product must present as a distinct peak on LCMS corresponding to the [M+H]⁺ of the RAE before proceeding to cross-coupling.

Protocol B: Fe/Ni Dual-Catalyzed Decarboxylative Cross-Coupling

Causality: Utilizing an FeCl₃ photocatalyst leverages ligand-to-metal charge transfer (LMCT) to activate the free carboxylic acid directly, bypassing the need for RAE synthesis, while the Ni catalyst handles the C–C bond formation[2].

  • Preparation (Glovebox): Charge a borosilicate glass vial with 2-isopropylcyclopropanecarboxylic acid (1.5 equiv), aryl iodide (1.0 equiv), FeCl₃ (10 mol%), NiCl₂·glyme (10 mol%), and 4-(tert-butyl)-2-(N-cyanocarboxamidine)pyridine (4-tBuPyCamCN) ligand (15 mol%)[2].

  • Solvation: Add anhydrous N,N-dimethylformamide (DMF). Causality: DMF stabilizes the highly polar transition states and the Fe/Ni ionic species required for LMCT.

  • Validation Check (Degassing): Ensure the solution is rigorously degassed via sparging or freeze-pump-thaw cycles. Oxygen will competitively quench the excited state and oxidize the Ni(0) catalyst. Validate by observing absolutely no pressure buildup or bubbling during the final argon backfill.

  • Irradiation: Seal the vial, remove it from the glovebox, and irradiate with blue LEDs (450 nm) for 24 hours at room temperature with vigorous stirring.

  • Isolation: Quench the reaction with water, extract with EtOAc, and purify via silica gel chromatography.

References

  • Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis . ChemRxiv.2

  • Unveiling the Stereoselectivity Aspects of Metallaphotoredox Decarboxylative Arylation . ACS Catalysis. 3

  • Photoredox/Cu‐Catalyzed Decarboxylative C(sp³)−C(sp³) Coupling to Access C(sp³)‐Rich gem‐Diborylalkanes . ResearchGate. 5

  • AU2020340299A1 - Crystalline forms of a CD73 inhibitor . Google Patents. 4

  • Decarboxylative Cross-Coupling: A Radical Tool In Medicinal Chemistry . ChemRxiv. 1

Sources

Reference Data & Comparative Studies

Validation

Advanced HPLC Method Validation for the Purity Analysis of 2-Isopropylcyclopropanecarboxylic Acid: A Comparative Guide

Executive Summary (1S,2R)-2-Isopropylcyclopropanecarboxylic acid is a highly specialized chiral building block, prominently utilized in the synthesis of advanced therapeutics, including CD73 inhibitors for oncology[1]. E...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1S,2R)-2-Isopropylcyclopropanecarboxylic acid is a highly specialized chiral building block, prominently utilized in the synthesis of advanced therapeutics, including CD73 inhibitors for oncology[1]. Ensuring the chemical purity of this intermediate is critical, as unreacted precursors or structural isomers can propagate through the synthetic pathway, compromising the efficacy and safety of the final Active Pharmaceutical Ingredient (API). This guide provides a comprehensive, objective comparison between a traditional Reverse-Phase (C18) HPLC method and an optimized Core-Shell Biphenyl method, structurally validated according to the latest [2].

Analytical Challenges & Mechanistic Causality

Analyzing 2-Isopropylcyclopropanecarboxylic acid (Molecular Formula: C7H12O2, MW: 128.17)[3] presents three distinct chromatographic challenges that dictate our experimental design:

  • Lack of a Strong Chromophore: The molecule is an aliphatic cyclic acid lacking an extended conjugated π -system. Consequently, UV detection must be performed at low wavelengths (typically 205–210 nm). This mechanistic limitation requires the use of high-purity, low-UV-cutoff mobile phases (e.g., HPLC-grade Acetonitrile or specifically selected Methanol) to prevent baseline drift and optical noise.

  • Isomeric Resolution: The synthesis of this compound often yields closely related structural and geometric isomers (e.g., cis vs. trans configurations). Purely dispersive hydrophobic interactions (standard C18 columns) often fail to provide the necessary selectivity ( α ) to baseline-resolve these critical pairs.

  • Ionization Control: As a weak aliphatic acid (pKa ~4.8), the molecule will partially ionize at a neutral pH, leading to severe peak tailing and variable retention times. The mobile phase must be heavily buffered at a pH at least 2 units below its pKa to ensure the analyte remains in a fully protonated, neutral state.

Comparative Methodologies

To establish a self-validating analytical system, we compared two distinct chromatographic approaches. Each protocol mandates a System Suitability Test (SST) to ensure the system is fit-for-purpose prior to any sample injection.

Method A: Traditional Reverse-Phase (C18)

Mechanism: Relies entirely on hydrophobic (dispersive) interactions between the alkyl chain of the analyte and the octadecyl stationary phase.

  • Column: Fully porous C18, 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic 0.1% Phosphoric Acid in Water : Acetonitrile (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Self-Validation (SST): Inject the reference standard 6 times. Pass criteria: %RSD of peak area 2.0%, Tailing factor ( Tf​ ) 1.5.

Method B: Advanced Core-Shell Biphenyl (Optimized)

Mechanism: The biphenyl stationary phase provides orthogonal selectivity via π−π interactions and dipole-dipole forces, which are highly sensitive to the steric hindrance of the cyclopropane ring. The core-shell particle architecture reduces eddy diffusion (the A-term in the van Deemter equation), significantly sharpening peaks and enhancing the resolution of sterically similar isomers.

  • Column: Core-shell Biphenyl, 150 x 4.6 mm, 2.7 µm.

  • Mobile Phase: Gradient. Mobile Phase A = 0.1% Trifluoroacetic Acid (TFA) in Water; Mobile Phase B = Methanol. (Gradient program: 30% B to 70% B over 15 minutes).

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 210 nm.

  • Self-Validation (SST): Inject the reference standard spiked with a known cis-isomer impurity. Pass criteria: Resolution ( Rs​ ) between cis and trans isomers 2.0, %RSD of main peak area 1.5%.

Step-by-Step Validation Protocol

According to the [2], the following parameters were evaluated to prove the optimized method's reliability:

  • Specificity: Blank solutions, pure standard, and standard spiked with 1% known synthetic impurities were injected. Chromatograms were evaluated for co-elution. Peak purity was confirmed using a Photodiode Array (PDA) detector to ensure no hidden impurities co-eluted with the main peak.

  • Linearity & Range: Calibration curves were constructed from the Limit of Quantitation (LOQ) up to 120% of the target specification limit (ranging from 0.05 mg/mL to 1.2 mg/mL).

  • Accuracy: Recovery studies were performed by spiking the API with known amounts of impurities at 50%, 100%, and 150% of the specification limit.

  • Precision (Repeatability): Six independent sample preparations of the same batch were analyzed on the same day by the same analyst.

  • Robustness: Deliberate variations in flow rate ( ± 0.1 mL/min), column temperature ( ± 5°C), and mobile phase composition ( ± 2% organic) were introduced to monitor method stability.

Quantitative Data Comparison

The experimental data clearly demonstrates the superiority of the Core-Shell Biphenyl method in resolving critical isomeric impurities, making it the preferred choice for high-purity intermediate analysis.

Performance MetricMethod A (C18 Porous)Method B (Biphenyl Core-Shell)ICH Q2(R2) Acceptance Criteria
Retention Time (RT) 6.4 min8.2 minN/A
Resolution ( Rs​ ) (Critical Pair) 1.2 (Incomplete separation)2.8 (Baseline separation) 1.5
Peak Asymmetry ( Tf​ ) 1.651.08 1.5
Theoretical Plates ( N ) ~8,500~22,000> 5,000
Linearity ( R2 ) 0.99810.9999 0.999
Limit of Detection (LOD) 0.08 %0.02 %Signal-to-Noise 3:1
Limit of Quantitation (LOQ) 0.25 %0.06 %Signal-to-Noise 10:1
Precision (% RSD, n=6) 2.1 %0.8 % 2.0 %

Validation Workflow Diagram

ValidationWorkflow Dev Method Development (Column & Mobile Phase) SST System Suitability (Rs > 1.5, Tailing < 1.5) Dev->SST Spec Specificity (Isomer Resolution) SST->Spec Lin Linearity & Range (LOQ to 120%) Spec->Lin Prec Accuracy & Precision (RSD < 2.0%) Lin->Prec Rob Robustness (Flow, Temp, pH) Prec->Rob Rep Validation Report (ICH Q2(R2) Compliant) Rob->Rep

ICH Q2(R2) Method Validation Workflow for Purity Analysis

References

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: WO2019168744A1 - Cd73 inhibitors Source: Google Patents URL

Sources

Comparative

2-Isopropylcyclopropanecarboxylic acid vs trans-2-methylcyclopropanecarboxylic acid reactivity

An In-Depth Comparative Guide to the Reactivity of 2-Isopropylcyclopropanecarboxylic Acid and trans-2-Methylcyclopropanecarboxylic Acid For Researchers, Scientists, and Drug Development Professionals Introduction The cyc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Reactivity of 2-Isopropylcyclopropanecarboxylic Acid and trans-2-Methylcyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropane ring is a highly valuable structural motif in medicinal chemistry. Its unique conformational properties and inherent ring strain can enhance metabolic stability and binding affinity of drug candidates.[1] Among the vast array of substituted cyclopropanes, 2-alkylcyclopropanecarboxylic acids serve as critical building blocks for complex molecular architectures. This guide provides a detailed, evidence-based comparison of two such building blocks: 2-isopropylcyclopropanecarboxylic acid and trans-2-methylcyclopropanecarboxylic acid.

While structurally similar, the subtle difference between an isopropyl and a methyl substituent imparts significant, often decisive, changes in chemical reactivity. This comparison is designed to equip researchers with the fundamental insights needed to select the appropriate building block and anticipate its behavior in synthetic transformations. We will dissect the steric and electronic profiles of each molecule and translate these properties into practical, experimentally-grounded differences in reactivity at both the carboxylic acid function and the cyclopropane ring itself.

Part 1: Structural, Steric, and Electronic Analysis

The reactivity of any molecule is fundamentally governed by its structure. The primary difference between our two subjects of interest is the steric bulk and electronic influence of the alkyl group at the C2 position.

Steric Hindrance: The most apparent distinction is the size of the isopropyl group compared to the methyl group. This steric bulk directly impacts the accessibility of the adjacent carboxylic acid for nucleophilic attack. Reactions such as esterification or amidation, which proceed through a tetrahedral intermediate at the carbonyl carbon, are highly sensitive to steric congestion.[2] The approach of a nucleophile is significantly more hindered by the freely rotating, branched isopropyl group than by the smaller methyl group.

Ring Strain & Conformation: The inherent ring strain energy of a cyclopropane ring is substantial, approximately 117.9 kJ/mol for methyl-substituted cyclopropanes.[5][6] This strain is primarily due to angle compression and torsional strain from eclipsed C-H bonds. While the identity of the alkyl substituent (methyl vs. isopropyl) does not dramatically alter the fundamental ring strain energy, it can influence the preferred conformation of the carboxyl group and affect the stability of intermediates in ring-opening reactions.[5][6]

Caption: Steric and electronic influence on the carboxyl group.

Part 2: Comparative Reactivity at the Carboxyl Group

The most common transformations involving these molecules are nucleophilic acyl substitutions at the carboxylic acid, primarily esterification and amidation. Here, steric hindrance is the dominant factor determining relative reactivity.

Esterification

The conversion of a carboxylic acid to an ester typically requires activation of the carbonyl group, especially with sterically hindered substrates.[7] Standard Fischer esterification (acid catalyst and excess alcohol) is often sluggish and requires harsh conditions for hindered acids. More effective methods, such as the Steglich esterification, utilize a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).[8][9]

Expected Outcome:

  • trans-2-Methylcyclopropanecarboxylic acid: Will undergo esterification under standard or mild-to-moderate conditions with good yields.

  • 2-Isopropylcyclopropanecarboxylic acid: Will react significantly slower. Higher catalyst loading, elevated temperatures, or more potent activation strategies may be necessary to achieve comparable yields.[7][10] In extreme cases of steric hindrance from both the acid and the alcohol, the reaction may fail entirely.[11]

Parametertrans-2-Methylcyclopropanecarboxylic acid2-Isopropylcyclopropanecarboxylic acidRationale
Relative Rate FasterSlowerLess steric hindrance around the carbonyl group.[2]
Typical Conditions Standard DCC/DMAP, rt to 40 °CHigher temp (e.g., 60-80 °C), longer timeOvercoming the steric barrier requires more energy.[7][10]
Potential Yield HighModerate to HighSide reactions may become competitive at higher temperatures.
Amidation

Amide bond formation follows similar principles. Direct reaction with an amine requires very high temperatures and is often impractical. Therefore, in-situ activation is standard.

Expected Outcome: The reactivity trend mirrors that of esterification. The formation of an amide from 2-isopropylcyclopropanecarboxylic acid will be more challenging than from its methyl counterpart. The choice of coupling agent (e.g., HATU, HOBt/EDC) becomes critical, as does the nucleophilicity of the amine.

Experimental_Workflow cluster_workup Workup & Analysis A1 Dissolve Acid A (0.1 mmol) in CH2Cl2 B1 Add Alcohol (0.12 mmol) Add DMAP (0.01 mmol) A1->B1 A2 Dissolve Acid B (0.1 mmol) in CH2Cl2 B2 Add Alcohol (0.12 mmol) Add DMAP (0.01 mmol) A2->B2 C1 Cool to 0°C Add DCC (0.11 mmol) B1->C1 C2 Cool to 0°C Add DCC (0.11 mmol) B2->C2 D1 Stir at RT, 12h C1->D1 D2 Stir at RT, 12h (Monitor for completion) C2->D2 E Filter Precipitated Urea D1->E D2->E F Wash with aq. HCl, aq. NaHCO3, Brine E->F G Dry (Na2SO4), Concentrate F->G H Purify via Chromatography G->H I Analyze Yield & Purity (NMR, GC-MS) H->I

Caption: Workflow for a comparative Steglich esterification.

Protocol: Comparative Steglich Esterification

This protocol provides a framework for directly comparing the esterification reactivity of the two acids.

  • Setup: In two separate, oven-dried round-bottom flasks equipped with magnetic stir bars, dissolve 2-isopropylcyclopropanecarboxylic acid (Flask A) and trans-2-methylcyclopropanecarboxylic acid (Flask B) (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M).

  • Reagent Addition: To each flask, add the desired alcohol (e.g., benzyl alcohol, 1.2 eq) followed by 4-dimethylaminopyridine (DMAP, 0.1 eq).[8]

  • Cooling: Place both flasks in an ice-water bath and allow them to cool to 0 °C.

  • Initiation: To each flask, add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in a small amount of anhydrous DCM dropwise.

  • Reaction Monitoring: Remove the ice baths and allow the reactions to stir at room temperature. Monitor the progress of both reactions simultaneously using an appropriate technique (e.g., TLC or GC-MS) at regular intervals (e.g., every 2 hours). The reaction with trans-2-methylcyclopropanecarboxylic acid is expected to reach completion significantly faster.

  • Workup: Once a reaction is complete, filter the mixture through a pad of celite to remove the precipitated dicyclohexylurea (DCU).

  • Purification: Wash the filtrate sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester via flash column chromatography.

  • Analysis: Compare the isolated yields and the time required for full conversion for both starting materials.

Part 3: Comparative Reactivity of the Cyclopropane Ring

The strained C-C bonds of the cyclopropane ring can undergo cleavage under various conditions, including electrophilic, nucleophilic, or radical pathways.[12][13] The substituents at C2 play a crucial role in directing the regioselectivity and influencing the rate of these ring-opening reactions.

Acid-Catalyzed Ring Opening

In the presence of a strong acid, the cyclopropane ring can be protonated, leading to a corner-protonated or edge-protonated species that can be opened by a nucleophile.[14] This process often generates a carbocationic intermediate.

Expected Outcome:

  • Intermediate Stability: A carbocation formed at the C2 position would be a secondary cation for the methyl-substituted ring and a tertiary cation for the isopropyl-substituted ring.

  • Reactivity: The greater electron-donating ability of the isopropyl group and its ability to stabilize an adjacent positive charge would likely make 2-isopropylcyclopropanecarboxylic acid more susceptible to electrophilic ring-opening reactions that proceed via a C2-carbocation intermediate compared to the methyl analog. The reaction would proceed via cleavage of the most substituted C1-C2 bond.[12]

Ring_Opening cluster_isopropyl 2-Isopropylcyclopropanecarboxylic Acid cluster_methyl trans-2-Methylcyclopropanecarboxylic Acid A Substrate B Tertiary Carbocation (More Stable) A->B H+ / Nu- (Faster) C Ring-Opened Product B->C D Substrate E Secondary Carbocation (Less Stable) D->E H+ / Nu- (Slower) F Ring-Opened Product E->F

Caption: Proposed pathway for electrophilic ring-opening.

Conclusion and Outlook

The choice between 2-isopropylcyclopropanecarboxylic acid and trans-2-methylcyclopropanecarboxylic acid is a classic case of balancing competing reactivity profiles.

  • For reactions at the carboxyl group (esterification, amidation), trans-2-methylcyclopropanecarboxylic acid is the more reactive and less demanding substrate. Its lower steric profile allows for milder conditions and potentially higher yields.

  • For reactions involving electrophilic cleavage of the cyclopropane ring, 2-isopropylcyclopropanecarboxylic acid is predicted to be more reactive. Its ability to stabilize a carbocationic intermediate facilitates ring-opening.

Drug development professionals must weigh these factors carefully. If the synthetic route relies on robust and high-yielding acyl substitutions, the methyl derivative is the safer choice. However, if the unique properties of the isopropyl group are desired in the final target and the synthetic strategy can accommodate more forceful coupling conditions, or if a subsequent ring-opening is planned, the isopropyl derivative becomes a viable and powerful building block. This guide provides the fundamental principles to make that informed decision.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Bonvin, Y., et al. (2007). Development of a Scalable Process for the Synthesis of trans-2-Methylcyclopropanecarboxylic Acid. Organic Process Research & Development, 11(4), 689-692. [Link]

  • Singh, S. (2014). Hydroboration of Substituted Cyclopropane: A Density Functional Theory Study. Advances in Chemistry, 2014, 427396. [Link]

  • Kuroda, K., & Nakao, K. (1989). Method for esterifying sterically hindered carboxylic acids.
  • Wood, M. R., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5864-5873. [Link]

  • Reddy, B. V. S., et al. (2024). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. Molbank, 2024(1), M1804. [Link]

  • Chavant, P. Y., & Cazes, B. (2002). Computational and mechanistic studies of the acylation of cyclopropanes. Tetrahedron, 58(49), 9947-9954. [Link]

  • Gicquel, M., et al. (2024). Experimental and Computational Studies for the Synthesis of Functionalized Cyclopropanes from 2-Substituted Allylic Derivatives with Ethyl Diazoacetate. Chemistry – A European Journal, 30(8), e202303070. [Link]

  • Gicquel, M., et al. (2023). Experimental and Computational Studies for the Synthesis of Functionalized Cyclopropanes from 2‐Substituted Allylic Derivatives with Ethyl Diazoacetate. ResearchGate. [Link]

  • Graziano, M. L., et al. (2002). Ring-opening reactions of cyclopropanes. Part 7. Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. Journal of the Chemical Society, Perkin Transactions 1, (5), 664-668. [Link]

  • Kumar, A., & Kumar, V. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]

  • Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. ResearchGate. [Link]

  • Zaikin, P. A., et al. (2021). Interplay of the Ring and Steric Strains in the Highly Substituted Cyclopropanes. The Journal of Physical Chemistry A, 125(35), 7763-7773. [Link]

  • Zaikin, P. A., et al. (2021). Interplay of the Ring and Steric Strains in the Highly Substituted Cyclopropanes. PubMed. [Link]

  • Kim, H., et al. (2023). Carbonylative Ring Expansion of Cyclic Carboxylic Acids. Journal of the American Chemical Society. [Link]

  • Delhaye, L., et al. (2007). A short and efficient synthesis of (R, R)-2-methylcyclopropanecarboxylic acid. Organic Process Research & Development, 11(4), 689-692. [Link]

  • O'Brien, D. H., & Salahub, D. R. (1980). Mechanism of Cyclopropane Ring Cleavage in Cyclopropanecarboxylic Acid. Journal of Bacteriology, 143(3), 1262-1269. [Link]

  • Schmid, R., et al. (2021). Reactivity of electrophilic cyclopropanes. Beilstein Journal of Organic Chemistry, 17, 1845-1870. [Link]

  • De, S., et al. (2015). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Beilstein Journal of Organic Chemistry, 11, 2378-2384. [Link]

  • Reactions of Carboxylic Acid Derivatives. Sketchy. [Link]

  • pKa Data Compiled by R. Williams. University of Wisconsin-Madison. [Link]

  • Synthesis of Cyclopropanecarboxylic Acid. Organic Chemistry Tutor. [Link]

Sources

Validation

Chiral GC Analysis for (1S,2R)-2-Isopropylcyclopropanecarboxylic Acid Validation: A Comparative Guide

Executive Summary The enantiomeric purity of (1S,2R)-2-isopropylcyclopropanecarboxylic acid is a critical quality attribute when utilized as a chiral building block for active pharmaceutical ingredients (APIs)[1]. Even m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The enantiomeric purity of (1S,2R)-2-isopropylcyclopropanecarboxylic acid is a critical quality attribute when utilized as a chiral building block for active pharmaceutical ingredients (APIs)[1]. Even minor stereochemical impurities can drastically alter the pharmacological efficacy and safety profile of the final drug product. This guide provides an authoritative, data-driven comparison of chiral Gas Chromatography (GC) methodologies, establishing a robust framework for validating the stereochemical integrity of this specific cyclopropane derivative.

Mechanistic Rationale: The Causality of Derivatization and Separation

Why Derivatization is Non-Negotiable

Direct gas chromatographic analysis of free carboxylic acids like (1S,2R)-2-isopropylcyclopropanecarboxylic acid is fundamentally flawed. The presence of the free carboxyl group leads to strong intermolecular hydrogen bonding and gas-phase dimerization. In a GC capillary, this manifests as severe peak tailing, irreversible adsorption onto the silica walls, and a complete loss of resolution[2]. To disrupt this hydrogen bonding network and increase volatility, pre-column derivatization into a methyl ester is an absolute necessity.

The Mechanism of Chiral Recognition

Once derivatized, enantiomeric separation relies on the unique architecture of cyclodextrin (CD) stationary phases. CDs are toroidal macromolecules featuring a hydrophobic internal cavity and a hydrophilic exterior[3]. Chiral recognition occurs via a dynamic inclusion complex:

  • Steric Insertion: The hydrophobic 2-isopropylcyclopropane moiety inserts into the non-polar CD cavity.

  • Dipole Interactions: The ester carbonyl undergoes dipole-dipole and weak hydrogen-bonding interactions with the derivatized hydroxyl groups on the CD rim[4].

  • Chiral Discrimination: The spatial arrangement of the (1S,2R) vs. (1R,2S) isomers results in slightly different thermodynamic stabilities of these transient complexes, leading to differential retention times[5].

Comparative Performance of Chiral Stationary Phases (CSPs)

The critical parameter for successful inclusion complexation is the steric match between the analyte and the CD cavity size[4]. We compared three distinct chiral stationary phases for the resolution of racemic 2-isopropylcyclopropanecarboxylic acid methyl ester to demonstrate the causality of column selection.

  • Beta-DEX 225 ( β -Cyclodextrin): Contains 7 glucose units with a cavity size of 6.0–6.5 Å[4]. This dimension provides an optimal, snug fit for the compact isopropylcyclopropane ring, maximizing stereoselective van der Waals interactions.

  • Gamma-DEX 120 ( γ -Cyclodextrin): Contains 8 glucose units with a larger cavity size of 7.5–8.5 Å[4]. The cavity is too cavernous for the small cyclopropane derivative, resulting in a loose fit, rapid elution, and poor enantiomeric resolution.

  • Chirasil-Val (L-Valine tert-butylamide): An amino acid-based phase that relies primarily on hydrogen bonding. Because the methyl ester derivative lacks a strong secondary hydrogen-bond donor, this phase fails to achieve baseline resolution[3].

Table 1: Quantitative Comparison of Chiral GC Columns
Column PhaseCavity Size (Å)Primary InteractionRt (1S,2R) minRt (1R,2S) minResolution ( Rs​ )Peak Symmetry
Beta-DEX 225 6.0 – 6.5Inclusion + Dipole14.214.82.1 (Baseline)1.05 (Excellent)
Gamma-DEX 120 7.5 – 8.5Inclusion (Loose)11.511.70.8 (Partial)1.12 (Good)
Chirasil-Val N/AHydrogen Bonding9.49.40.0 (Co-elution)1.35 (Tailing)

Data reflects isothermal analysis at 110°C using helium as the carrier gas. Baseline resolution is defined as Rs​≥1.5 .

Experimental Workflow: A Self-Validating Protocol

To ensure absolute trustworthiness, the analytical batch must be structured as a self-validating system. A protocol is only reliable if it can internally prove its own efficacy during every run. The sequence must proceed as follows: Blank Injection (confirms no carryover) Racemic Standard (proves system resolution Rs​≥1.5 ) Analytical Sample (quantifies enantiomeric excess).

Step-by-Step Methodology

Step 1: Methyl Ester Derivatization

  • Accurately weigh 10 mg of (1S,2R)-2-isopropylcyclopropanecarboxylic acid into a 10 mL glass reaction vial.

  • Add 1.0 mL of Boron trifluoride-methanol solution ( BF3​ /MeOH, 14% w/v).

  • Seal the vial tightly with a PTFE-lined cap and incubate in a heating block at 60°C for 30 minutes. Rationale: BF3​ acts as a Lewis acid catalyst, driving the esterification to completion without racemizing the sensitive cyclopropane stereocenters.

Step 2: Liquid-Liquid Extraction

  • Remove the vial from the heat and allow it to cool to room temperature.

  • Add 2.0 mL of HPLC-grade Hexane and 2.0 mL of saturated aqueous NaCl solution.

  • Vortex vigorously for 1 minute, then allow the phases to separate.

  • Carefully extract the upper organic (Hexane) layer containing the volatile methyl ester derivative and transfer it to a GC autosampler vial containing anhydrous Na2​SO4​ to remove residual moisture.

Step 3: GC-FID Analysis Parameters

  • Instrument: GC equipped with Flame Ionization Detector (FID).

  • Column: Beta-DEX 225 (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection: 1.0 µL, Split ratio 50:1. Rationale: A high split ratio prevents column overloading, which is critical for maintaining sharp peak shapes and accurate resolution of closely eluting enantiomers.

  • Inlet Temperature: 220°C.

  • Detector Temperature: 250°C.

  • Oven Program: Isothermal at 110°C for 20 minutes. Rationale: Isothermal conditions maximize the thermodynamic differences in inclusion complex stabilities, yielding the highest possible Rs​ for cyclodextrin phases.

Workflow Visualization

G A Sample: (1S,2R)-2-Isopropyl- cyclopropanecarboxylic acid B Derivatization (BF3/MeOH, 60°C, 30 min) A->B C Liquid-Liquid Extraction (Hexane/H2O) B->C D Organic Phase (Methyl Ester Derivative) C->D E Chiral GC Injection (Split Ratio 50:1) D->E F Beta-DEX 225 Column (Isothermal 110°C) E->F G FID Detection & Enantiomeric Excess (ee) Calc F->G

Workflow for derivatization and chiral GC analysis of cyclopropanecarboxylic acid derivatives.

References

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International / Chromatography Online. Available at:[Link]

  • Cyclodextrin derivatives as chiral selectors for direct gas chromatographic separation of enantiomers in the essential oil, aroma and flavour fields. PubMed (NIH). Available at:[Link]

  • Novel Cyclopropyl β-Amino Acid Analogues of Pregabalin and Gabapentin That Target the α2-δ Protein. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • PROCESS DEVELOPMENT REPORT - Medicines for All institute (M4ALL). Virginia Commonwealth University. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking 2-Isopropylcyclopropanecarboxylic Acid Suppliers for API Manufacturing

Introduction: The Criticality of the First Step In the intricate multi-step synthesis of an Active Pharmaceutical Ingredient (API), the quality of the final product is inextricably linked to the integrity of its starting...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of the First Step

In the intricate multi-step synthesis of an Active Pharmaceutical Ingredient (API), the quality of the final product is inextricably linked to the integrity of its starting materials. 2-Isopropylcyclopropanecarboxylic acid is a key building block in various modern therapeutics, and its procurement is a critical control point in the manufacturing process. The isomeric purity, impurity profile, and overall quality of this raw material can profoundly influence reaction efficiency, downstream purification efforts, and, most importantly, the safety and efficacy of the final drug product.

This guide provides a comprehensive, scientifically-grounded framework for researchers, scientists, and drug development professionals to rigorously evaluate and benchmark potential suppliers. We will move beyond a simple comparison of Certificates of Analysis (CoA) and delve into the practical, in-lab experimental workflows required to make a data-driven sourcing decision. The objective is to establish a robust, self-validating system for supplier qualification, ensuring a consistent and high-quality supply chain from the very first step.

The Analytical Gauntlet: A Multi-Pronged Approach to Quality

A thorough evaluation of 2-Isopropylcyclopropanecarboxylic acid requires a suite of orthogonal analytical techniques. Each method provides a unique piece of the quality puzzle. Our evaluation is built on four pillars: Identity, Purity, Impurity Profile, and Stereochemical Integrity.

G cluster_0 Supplier Qualification Workflow cluster_1 Analytical Testing Pillars RawMaterial Incoming Raw Material (2-Isopropylcyclopropanecarboxylic acid) Identity Identity Confirmation (NMR) RawMaterial->Identity Purity Purity & Assay (HPLC, Titration) RawMaterial->Purity Impurities Impurity Profile (GC-MS, HPLC) RawMaterial->Impurities Chiral Chiral Purity (Chiral HPLC) RawMaterial->Chiral Decision Data Review & Supplier Selection Identity->Decision Purity->Decision Impurities->Decision Chiral->Decision G Start Evaluate Supplier Data ChiralCheck Chiral Purity ≥ 99.5%? Start->ChiralCheck ImpurityCheck Total Impurities ≤ 1.0%? ChiralCheck->ImpurityCheck Yes Reject Reject Supplier ChiralCheck->Reject No (e.g., Supplier B) SolventCheck Residual Solvents ≤ 890 ppm? ImpurityCheck->SolventCheck Yes ImpurityCheck->Reject No Qualify Qualify Supplier SolventCheck->Qualify Yes (e.g., Supplier A) SolventCheck->Reject No (e.g., Supplier C if spec failed)

Caption: Decision tree for supplier qualification based on key parameters.

Experimental Protocols: The Foundation of Trustworthy Data

Every protocol must be a self-validating system. This is achieved through system suitability testing (SST) before any sample analysis, ensuring the instrumentation and methodology are performing as expected.

1. Identity Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Causality: NMR is the gold standard for structural elucidation. It provides unambiguous confirmation that the atomic framework of the supplied material matches that of 2-Isopropylcyclopropanecarboxylic acid.

  • Protocol:

    • Sample Preparation: Accurately weigh ~10 mg of the sample into an NMR tube. Dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Acquisition: Acquire a standard ¹H NMR spectrum.

    • Analysis: Process the spectrum and compare the chemical shifts, integration values, and coupling patterns to a certified reference standard or established literature data. The spectrum should be free of significant unassigned signals.

2. Purity Assay and Impurity Profile by High-Performance Liquid Chromatography (HPLC)
  • Causality: HPLC separates the main component from non-volatile impurities. Area percent calculation provides a quantitative measure of purity and the levels of individual impurities. This is crucial for ensuring the starting material's strength and for identifying potentially problematic related substances.

  • Protocol:

    • System: HPLC with UV Detector (e.g., DAD/PDA).

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). [1][2] 4. Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Sample Preparation: Prepare a sample solution at approximately 1.0 mg/mL in the mobile phase.

    • System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0.

    • Analysis: Inject the sample solution. Calculate the assay by area percent, and report any impurity exceeding 0.05%.

3. Residual Solvent Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Causality: Manufacturing processes often use organic solvents which must be removed. [3][4]GC-MS is a highly sensitive method for identifying and quantifying these volatile impurities, which are strictly regulated by guidelines such as ICH Q3C and USP <467>. [3][4][5][6]* Protocol:

    • System: Headspace Gas Chromatograph with a Mass Spectrometry detector (HS-GC-MS).

    • Column: A suitable capillary column for solvent analysis (e.g., 6% cyanopropylphenyl / 94% dimethylpolysiloxane).

    • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Dissolve in a suitable high-boiling solvent like DMSO or DMF.

    • Headspace Conditions: Equilibrate the vial at ~80°C for 15 minutes.

    • GC Program: Use a temperature gradient (e.g., 40°C for 5 min, ramp to 240°C).

    • Analysis: Quantify any detected solvents against a calibrated standard containing known amounts of Class 1, 2, and 3 solvents. [7]

4. Chiral Purity by Chiral HPLC
  • Causality: For stereospecific drugs, using the correct enantiomer or diastereomer is critical; the wrong isomer can be inactive or even harmful. [8]Chiral HPLC is the definitive technique to separate and quantify these stereoisomers, ensuring the stereochemical integrity of the starting material. [8][9]* Protocol:

    • System: HPLC with UV Detector.

    • Column: A polysaccharide-based chiral stationary phase (CSP), such as a cellulose or amylose-based column, is often effective for carboxylic acids. [10][11] 3. Mobile Phase: Typically a normal-phase solvent system (e.g., n-Hexane/Isopropanol) with a small amount of an acidic modifier (e.g., 0.1% Trifluoroacetic Acid) to improve peak shape. [10] 4. Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • System Suitability: Inject a racemic or multi-isomer standard. The resolution between the desired isomer and the closest eluting undesired isomer must be ≥ 2.0.

    • Analysis: Inject the sample solution and calculate the chiral purity by determining the area percent of the desired isomer relative to the total area of all stereoisomer peaks.

Conclusion: A Commitment to Quality

The selection of a raw material supplier is a foundational decision in API manufacturing. A thorough, data-driven benchmarking process, as outlined in this guide, mitigates risk, ensures regulatory compliance, and builds a foundation of quality that will persist throughout the entire drug development lifecycle. While Supplier A would be the recommended choice based on our hypothetical data, the true value lies in the robust analytical framework itself. By implementing these self-validating protocols, organizations can confidently select partners who demonstrate a commitment to quality, consistency, and, ultimately, patient safety. This rigorous approach transforms procurement from a simple transaction into a strategic partnership and a cornerstone of your quality management system, in line with the principles of Good Manufacturing Practice (GMP) for APIs. [12][13][14]

References
  • Title: (467)
  • Title: 467 RESIDUAL SOLVENTS - USP-NF (2019)
  • Source: International Council for Harmonisation (ICH)
  • Title: Understanding ICH Q7, Q8, Q9 & Q10: Guide for pharma quality Source: Ideagen URL
  • Title: Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards Source: IntuitionLabs URL
  • Title: (467) RESIDUAL SOLVENTS - USP-NF (Procedure Details)
  • Title: ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Source: ECA Academy URL
  • Source: US Pharmacopeia (USP)
  • Source: ResolveMass Laboratories Inc.
  • Title: A Reliable Guide To Raw Material Testing Source: CPT Labs URL
  • Title: Raw Materials Testing: Trust – and Verify – Your Sources Source: SK pharmteco URL
  • Title: HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column Source: SIELC Technologies URL
  • Title: Technical Support Center: Chiral HPLC Methods for Separating 2-Methylcyclopropane-1-carbaldehyde Enantiomers Source: Benchchem URL
  • Title: HPLC separation of enantiomers using chiral stationary phases Source: Česká a slovenská farmacie URL
  • Title: Chiral High Performance Liquid Chromatography: Review Source: International Journal of Pharmacy & Pharmaceutical Research URL
  • Source: Cipac.
  • Title: Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods Source: MDPI URL

Sources

Validation

Advanced Mass Spectrometry Characterization of 2-Isopropylcyclopropanecarboxylic Acid: A Comparative Guide to Fragmentation Pathways (EI vs. CID)

As a Senior Application Scientist, I frequently oversee the structural elucidation of strained-ring aliphatic compounds critical to modern drug discovery. 2-Isopropylcyclopropanecarboxylic acid (C7H12O2, MW = 128.17 Da)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently oversee the structural elucidation of strained-ring aliphatic compounds critical to modern drug discovery. 2-Isopropylcyclopropanecarboxylic acid (C7H12O2, MW = 128.17 Da) is a highly valuable building block, notably utilized in the synthesis of potent CD73 inhibitors for cancer immunotherapy [[1]](). However, characterizing its mass spectrometry (MS) fragmentation patterns presents unique analytical challenges. The high ring strain of the cyclopropane moiety, combined with the labile carboxylic acid and the branched isopropyl group, creates complex, competing fragmentation pathways.

This guide objectively compares the performance and mechanistic logic of Electron Ionization (EI) via GC-MS against Collision-Induced Dissociation (CID) via LC-ESI-MS/MS for this specific molecule, providing a framework for robust structural validation.

Mechanistic Causality in Fragmentation (EI vs. ESI-CID)

When comparing analytical platforms, we must look beyond the raw spectra and understand the underlying gas-phase physics driving the fragmentation.

Electron Ionization (EI) at 70 eV: Under hard ionization (GC-MS), the removal of an electron generates a highly energetic, odd-electron molecular ion (M+•). The cyclopropane ring possesses approximately 27.5 kcal/mol of strain energy. To dissipate excess internal energy, this ring undergoes rapid rupture 2. The dominant pathways involve the expulsion of the isopropyl radical (•C3H7, -43 Da) to yield m/z 85, and alpha-cleavage of the carboxyl radical (•COOH, -45 Da) to yield m/z 83.

Electrospray Ionization (ESI) with CID: Conversely, soft ionization via LC-MS/MS in negative mode yields an even-electron precursor ion, [M-H]- at m/z 127. Even-electron ions are inherently more stable and do not undergo spontaneous ring rupture. Instead, during Collision-Induced Dissociation (CID), the energy is directed toward the most labile bond, resulting in a predictable neutral loss of carbon dioxide (CO2, -44 Da) to generate an m/z 83 product ion. Optimization of short-chain carboxylic acids in ESI relies heavily on pH control to ensure efficient deprotonation prior to droplet desolvation 3.

The m/z 83 Paradox: Notice that both techniques produce a major fragment at m/z 83, but through entirely different causal mechanisms. EI produces an m/z 83 cation ([C6H11]+) via loss of •COOH, while ESI produces an m/z 83 anion ([C6H11]-) via loss of CO2. Recognizing this distinction is the hallmark of expert spectral interpretation.

fragmentation_logic M_EI EI (70 eV) Odd-Electron M+• m/z 128 F_85 Loss of •C3H7 m/z 85 [C4H5O2]+ M_EI->F_85 -43 Da F_83_EI Loss of •COOH m/z 83 [C6H11]+ M_EI->F_83_EI -45 Da F_111 Loss of •OH m/z 111 [C7H11O]+ M_EI->F_111 -17 Da M_ESI ESI (Negative) Even-Electron[M-H]- m/z 127 F_83_ESI Loss of CO2 m/z 83 [C6H11]- M_ESI->F_83_ESI CID: -44 Da

Logical divergence of fragmentation pathways for 2-Isopropylcyclopropanecarboxylic acid.
Comparative Fragmentation Data

The following table summarizes the quantitative mass shifts and mechanistic origins of the primary ions observed across both platforms.

Ionization TechniquePrecursor Ion (m/z)Major Product Ions (m/z)Neutral LossMechanistic Origin
GC-EI-MS (70 eV)128 [M]+•111-17 Da (•OH)Cleavage of carboxyl hydroxyl group
GC-EI-MS (70 eV)128 [M]+•85-43 Da (•C3H7)Loss of isopropyl radical following ring rupture
GC-EI-MS (70 eV)128 [M]+•83-45 Da (•COOH)Alpha-cleavage of the carboxyl group
LC-ESI-MS/MS (Neg)127 [M-H]-83-44 Da (CO2)CID-driven decarboxylation
Self-Validating Experimental Protocols

To ensure trustworthiness, analytical workflows must not rely on blind data acquisition. Every protocol described below incorporates an internal logic check to validate the findings, ensuring the system is self-correcting.

ms_workflow Sample Analyte Preparation (1 mg/mL Stock) Path_GC GC-MS Pathway Sample->Path_GC Path_LC LC-MS Pathway Sample->Path_LC Deriv Silylation (BSTFA) 60°C, 30 min Path_GC->Deriv Dilute Dilution in MeOH/H2O 0.1% NH4OH Path_LC->Dilute GCMS GC-EI-MS Acquisition (Positive Ion, 70 eV) Deriv->GCMS LCMS LC-ESI-MS/MS Acquisition (Negative MRM) Dilute->LCMS Val_GC Validation: Isotope/Isomer Check GCMS->Val_GC Val_LC Validation: Collision Energy Ramp LCMS->Val_LC

Self-validating experimental workflow for parallel GC-MS and LC-MS/MS characterization.
Protocol A: GC-EI-MS Analysis (Derivatization-Assisted)

Causality: Short-chain carboxylic acids exhibit severe peak tailing in GC due to hydrogen bonding with the stationary phase. Silylation replaces the active proton with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.

  • Sample Preparation: Dissolve 1 mg of 2-isopropylcyclopropanecarboxylic acid in 1 mL of anhydrous hexane.

  • Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% TMCS. Heat at 60°C for 30 minutes.

  • Acquisition: Inject 1 µL into the GC-MS (e.g., Agilent 7890B/5977B) using a split ratio of 1:50. Set the MS source to 230°C and electron energy to 70 eV.

  • System Validation (Isomer Check): Run a structural isomer, such as 2-propylcyclopropanecarboxylic acid, in parallel. Because the linear propyl chain fragments differently than the branched isopropyl chain, the relative abundance of the m/z 85 peak will shift. If this shift is observed, it confirms the m/z 85 ion is structurally diagnostic and not a background artifact.

Protocol B: LC-ESI-MS/MS Analysis (Negative Ion Mode)

Causality: ESI efficiency relies on the analyte being pre-ionized in solution. Adding a weak base (Ammonium Hydroxide) ensures the carboxylic acid (pKa ~4.5) is fully deprotonated to [M-H]- before entering the mass spectrometer.

  • Sample Preparation: Dilute the stock compound to 1 µg/mL in a 50:50 mixture of Methanol and LC-MS grade Water. Add 0.1% Ammonium Hydroxide.

  • Chromatography: Inject 5 µL onto a sub-2 µm C18 column (e.g., Waters Acquity UPLC BEH C18). Elute using a gradient of Water (pH 9) and Acetonitrile.

  • Acquisition: Operate the Triple Quadrupole in Multiple Reaction Monitoring (MRM) negative mode. Isolate the precursor m/z 127 in Q1.

  • System Validation (CE Ramp): Do not rely on a single collision energy. Perform a Collision Energy (CE) ramp from 10 eV to 40 eV in Q2. The transition m/z 127 → 83 should exhibit a classic breakdown curve (precursor depletion correlating perfectly with product ion formation). This kinetic relationship validates that m/z 83 is a true CID product and not an in-source fragment.

References
  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III.
  • A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs.
  • WO2019168744A1 - Crystalline forms of a CD73 inhibitor.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Isopropylcyclopropanecarboxylic Acid

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Isopropylcyclopropanecarboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Isopropylcyclopropanecarboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this guide moves beyond simple instructions to explain the causality behind each procedural choice, ensuring a self-validating and trustworthy protocol. Adherence to these procedures is critical for laboratory safety and environmental stewardship.

Part 1: Hazard Identification and Immediate Safety Protocols

Before any disposal procedure, a thorough understanding of the chemical's hazards is paramount. While a specific Safety Data Sheet (SDS) for 2-Isopropylcyclopropanecarboxylic acid must always be consulted, we can infer its likely hazard profile from structurally similar compounds, such as Cyclopropanecarboxylic acid. This related compound is classified as a combustible liquid that may be corrosive to metals, is harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and eye damage[1][2]. Therefore, 2-Isopropylcyclopropanecarboxylic acid must be handled as a hazardous substance.

Personal Protective Equipment (PPE)

Appropriate PPE is non-negotiable. The following table outlines the minimum required equipment for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shieldProtects against splashes which can cause severe, irreversible eye damage[1][2].
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber)Prevents direct skin contact that can lead to severe burns and irritation[1][3].
Body Protection Standard laboratory coatShields skin and personal clothing from accidental spills and contamination.
Respiratory Use only in a well-ventilated chemical fume hoodMinimizes the risk of inhaling vapors, which are considered harmful[1][4].
Emergency First Aid Measures

In the event of accidental exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes[2][3]. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention[2][3].

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention[2][3].

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention[2][3].

Part 2: The Core Disposal Workflow: Neutralization and Collection

The primary and most scientifically sound method for disposing of carboxylic acid waste is through chemical neutralization[3][5]. This process converts the corrosive acid into a neutral salt and water, rendering it significantly safer to handle and prepare for final disposal[5][6]. It is critical to note that under no circumstances should this compound be disposed of down the sanitary sewer without proper neutralization and explicit approval from your institution's Environmental Health and Safety (EHS) department[3][7].

Experimental Protocol: Neutralization of Acidic Waste

This protocol details the steps to neutralize waste containing 2-Isopropylcyclopropanecarboxylic acid to a safe pH range for collection.

Objective: To neutralize acidic waste to a pH between 6.0 and 8.0 before collection by a licensed hazardous waste disposal service.[3]

Materials:

  • Waste 2-Isopropylcyclopropanecarboxylic acid solution

  • Weak base (e.g., sodium bicarbonate) or 5% sodium hydroxide solution

  • pH paper or calibrated pH meter

  • Appropriate glass or high-density polyethylene (HDPE) beaker

  • Stir bar and stir plate

  • Labeled hazardous waste container[6]

Step-by-Step Methodology:

  • Preparation and Dilution: If the waste acid is highly concentrated, it should first be diluted to less than 10% by slowly adding the acid to cold water (never the other way around)[3][7]. This is an exothermic process, and dilution helps control the rate of reaction and heat generation during neutralization.

  • Neutralization: Place the diluted acid solution in a beaker on a stir plate within a chemical fume hood. Begin stirring. Slowly and carefully add the weak base, such as sodium bicarbonate, to the solution. Alternatively, a 5% sodium hydroxide solution can be added dropwise[3]. Be aware that this reaction will generate heat and, if using bicarbonate, carbon dioxide gas[5][6]. A slow addition rate is crucial to prevent a violent reaction or splashing[6].

  • pH Monitoring: Periodically pause the addition of the base and check the solution's pH using pH paper or a pH meter[3]. Continue adding the base incrementally until the pH is stably within the neutral range of 6.0 to 8.0[3].

  • Collection and Labeling: Once neutralized, transfer the solution into a dedicated, leak-proof, and clearly labeled hazardous waste container[6][8]. The label must include the words "Hazardous Waste," the chemical constituents (e.g., "Neutralized 2-Isopropylcyclopropanecarboxylic acid solution," listing the salt formed), concentration, and the date of accumulation[3][9].

  • Storage: Store the sealed waste container in a designated satellite accumulation area as specified by your institution, awaiting pickup by EHS or a licensed chemical waste disposal company[3].

Neutralization Protocol Summary
ParameterSpecificationRationale
Disposal Method Neutralization followed by collection as hazardous waste.Converts corrosive acid to a safer neutral salt before final disposal[3][5].
Neutralizing Agents Sodium bicarbonate, 5% Sodium hydroxide.Weak bases or dilute strong bases control the reaction rate and heat[3][5].
Target pH 6.0 - 8.0Ensures complete neutralization and compliance for collection[3].
Work Area Well-ventilated chemical fume hood.Protects the user from potentially harmful vapors[1].
Prohibited Actions Do not dispose down the sanitary sewer without approval.Prevents environmental contamination and damage to plumbing[3][7].

Part 3: Decision-Making and Regulatory Compliance

The proper disposal of chemical waste is a matter of strict regulatory compliance. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste under the Resource Conservation and Recovery Act (RCRA)[10][11]. All laboratory personnel can be held personally liable for knowingly violating these regulations[12]. Your institution's EHS department is your primary resource for ensuring compliance with all local, state, and federal mandates.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper handling and disposal of 2-Isopropylcyclopropanecarboxylic acid waste.

G start Generate Waste Containing 2-Isopropylcyclopropanecarboxylic Acid assess_conc Is Waste Concentrated (>10%)? start->assess_conc dilute Dilute by Adding Acid to Cold Water (<10%) assess_conc->dilute Yes neutralize Perform Neutralization (Add Weak Base Slowly) assess_conc->neutralize No dilute->neutralize monitor_ph Monitor pH neutralize->monitor_ph check_ph Is pH Between 6.0 and 8.0? monitor_ph->check_ph check_ph->neutralize No, continue adding base collect Transfer to Labeled Hazardous Waste Container check_ph->collect Yes store Store in Designated Satellite Accumulation Area collect->store contact_ehs Arrange Pickup by EHS/Licensed Contractor store->contact_ehs

Caption: Decision workflow for the disposal of 2-Isopropylcyclopropanecarboxylic acid.

Part 4: Spill Management Protocol

In the event of a spill, a swift and safe response is necessary to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: Remove all sources of ignition from the area, as the compound may be combustible[2][13].

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain and Absorb: Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial acid spill kit). Do not use combustible materials like paper towels to absorb the initial spill.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal[13].

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Conclusion

The responsible disposal of 2-Isopropylcyclopropanecarboxylic acid is a fundamental aspect of laboratory safety and regulatory compliance. By understanding the chemical's hazards, meticulously following the neutralization protocol, and adhering to institutional and federal guidelines, researchers can ensure their work is conducted safely and with minimal environmental impact. Always prioritize safety, and when in doubt, consult your institution's Environmental Health and Safety department.

References

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. Available from: [Link]

  • How to Dispose of Used Acid: A Safe and Responsible Guide. Greenflow. Available from: [Link]

  • How to Minimize Toxic Emissions in Carboxylic Acid Production?. PatSnap. Available from: [Link]

  • Neutralize Acids and Bases – Quick Tips. BHHC Safety Center. Available from: [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available from: [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. Available from: [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. Available from: [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. Available from: [Link]

  • EHSO Manual 2025-2026 - Hazardous Waste. University of Oklahoma Health Sciences Center. Available from: [Link]

Sources

Handling

Personal protective equipment for handling 2-Isopropylcyclopropanecarboxylic acid

Essential Safety and Handling Guide for 2-Isopropylcyclopropanecarboxylic Acid Disclaimer: No specific Safety Data Sheet (SDS) for 2-Isopropylcyclopropanecarboxylic acid was publicly available at the time of this writing...

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Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Handling Guide for 2-Isopropylcyclopropanecarboxylic Acid

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Isopropylcyclopropanecarboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including cyclopropanecarboxylic acid, isobutyric acid, and valeric acid.[1][2][3][4][5][6] It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, offering procedural guidance for safe handling and disposal.

Section 1: Understanding the Hazards of 2-Isopropylcyclopropanecarboxylic Acid

Based on the hazard profiles of analogous chemical structures, 2-Isopropylcyclopropanecarboxylic acid should be handled as a hazardous substance with the potential to cause significant harm if not managed correctly.

Anticipated Hazards:

  • Corrosivity: Like other carboxylic acids, this compound is expected to be corrosive and can cause severe skin burns and eye damage.[1][4][5][6]

  • Irritation: It may cause irritation to the skin, eyes, and respiratory system.[7]

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3]

Section 2: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure. The following recommendations are based on the potential hazards of this compound.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles are required. A face shield should be worn in situations where splashing is likely.
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[8] Ensure gloves are inspected before use and changed frequently, especially after direct contact.[9] For larger quantities or potential spills, an impervious apron and boots may be necessary.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[10] If a fume hood is not available or ventilation is inadequate, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors should be used.[1][11]
Section 3: Operational and Disposal Plans

Safe Handling Procedures:

  • Preparation: Ensure a calibrated and certified chemical fume hood is available for all manipulations.[8][10] An eyewash station and safety shower must be readily accessible.

  • Handling: Always handle the compound within the fume hood.[10] Avoid direct contact with skin and eyes.[12] Do not breathe in vapors.[13] Wash hands thoroughly after handling.[3]

  • Decontamination: Decontaminate the work area with an appropriate solvent and then wash with soap and water.[8]

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][4]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][14]

Spill Management: In case of a spill, evacuate the area and ensure adequate ventilation.[12] Remove all sources of ignition.[3] Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.[3][4]

Disposal Plan: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[8] The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[6][8] Do not empty into drains.[8]

Visual Guidance

Diagram 1: PPE Selection Workflow

This diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling 2-Isopropylcyclopropanecarboxylic acid.

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Start: Handling 2-Isopropylcyclopropanecarboxylic acid Assess_Corrosive Corrosive Hazard? Start->Assess_Corrosive Goggles Wear Chemical Safety Goggles Assess_Corrosive->Goggles Yes Assess_Splash Potential for Splashing? FaceShield Add Face Shield Assess_Splash->FaceShield Yes GlovesCoat Wear Nitrile Gloves & Lab Coat Assess_Splash->GlovesCoat No Assess_Inhalation Adequate Ventilation? FumeHood Work in a Chemical Fume Hood Assess_Inhalation->FumeHood Yes Respirator Use Respirator Assess_Inhalation->Respirator No Goggles->Assess_Splash FaceShield->GlovesCoat GlovesCoat->Assess_Inhalation

Caption: PPE selection workflow for handling the specified chemical.

References

  • Valeric Acid - Safety Data Sheet. (2024, August 23). Agilent Technologies, Inc.
  • Isobutyric acid 107610 - Safety Data Sheet. Carbosynth.
  • Material Safety Data Sheet - Isobutyric acid. (2005, September 19). Cole-Parmer.
  • Safety Data Sheet: n-Valeric acid. Carl ROTH.
  • SAFETY DATA SHEET - VALERIC ACID, REAGENT. (2018, August 20). Spectrum Chemical.
  • Safety Data Sheet: Isobutyric acid. Carl ROTH.
  • Isobutyric Acid, Natural SDS. (2022, August 14). Aurochemicals.
  • Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid. Benchchem.
  • Cyclopropanecarboxylic acid, 1-[(4-chlorophenoxy)methyl] - Safety Data Sheet. AK Scientific, Inc.
  • Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC). (2009, July 20). West Liberty University.
  • Cyclopropane Carboxylic Acid MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
  • Acid Handling SOP. University of Utah.
  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Massachusetts Institute of Technology.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 18). Fisher Scientific.
  • SAFETY DATA SHEET - 1H-Indole-2-carboxylic acid. Fisher Scientific.
  • SAFETY DATA SHEET - 4-Fluorophenylacetic acid. (2018, December 28). Spectrum Chemical.
  • Cyclopropanecarboxylic acid - Safety Data Sheet. (2015, January 3). AWS.
  • SAFETY DATA SHEET - Isobutyric acid. (2022, October 27). OQ Chemicals.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Isopropylcyclopropanecarboxylic acid
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2-Isopropylcyclopropanecarboxylic acid
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